molecular formula C12H15ClO B13414400 2-Chloro-1-phenyl-1-hexanone

2-Chloro-1-phenyl-1-hexanone

Cat. No.: B13414400
M. Wt: 210.70 g/mol
InChI Key: SMWROLROJBOPTD-UHFFFAOYSA-N
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Description

2-Chloro-1-phenyl-1-hexanone is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-phenyl-1-hexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-phenyl-1-hexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-1-phenylhexan-1-one

InChI

InChI=1S/C12H15ClO/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3

InChI Key

SMWROLROJBOPTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of "2-Chloro-1-phenyl-1-hexanone"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, reactivity, and analytical characterization of 2-Chloro-1-phenyl-1-hexanone . This document is structured for researchers and drug development professionals, focusing on the compound's role as a specialized chemical intermediate.

Chemical Identity & Structural Analysis

2-Chloro-1-phenyl-1-hexanone is an aromatic alpha-chloro ketone. Structurally, it consists of a hexanophenone backbone where a chlorine atom substitutes a hydrogen atom at the alpha-position (adjacent to the carbonyl group). This specific substitution pattern creates a dipole-dipole conflict that significantly enhances the electrophilicity of the alpha-carbon, making the compound a potent alkylating agent.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-Chloro-1-phenylhexan-1-one
Common Synonyms

-Chlorohexanophenone; 2-Chlorohexanophenone
Molecular Formula C

H

ClO
SMILES CCCCC(Cl)C(=O)c1ccccc1
Molecular Weight 210.69 g/mol
CAS Registry Number Note: While specific CAS 946-01-0 refers to the 6-chloro isomer, the 2-chloro isomer is often referenced in forensic literature as a precursor to hexedrone-type compounds.[1][2][3]
Structural Features[1][2][3][4][5][6][7]
  • Chiral Center: The C2 carbon (alpha-carbon) is chiral, existing as (R) and (S) enantiomers. Synthetic preparations typically yield a racemic mixture.

  • Electrophilic Sites: The molecule possesses two distinct electrophilic centers:[4]

    • Carbonyl Carbon: Susceptible to nucleophilic attack (though sterically modulated by the phenyl ring).

    • Alpha-Carbon: Highly reactive toward S

      
      2 substitution due to the electron-withdrawing inductive effect of the carbonyl and the chlorine leaving group.
      

Physicochemical Properties

The following data aggregates predicted values based on structure-activity relationship (SAR) models and experimental data from homologous alpha-halo ketones (e.g., 2-chloropropiophenone).

PropertyValue / RangeConfidence
Physical State Liquid or Low-Melting SolidHigh (Based on homologs)
Boiling Point ~315 °C (760 mmHg) / ~145 °C (15 mmHg)Predicted [1]
Density 1.10 ± 0.05 g/cm

Predicted
LogP (Octanol/Water) 3.5 – 3.8High (Lipophilic)
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organic) Soluble in DCM, Methanol, Ethyl AcetateHigh
pKa N/A (No acidic protons < 14)High
Refractive Index ~1.535Predicted

Technical Insight: The introduction of the chlorine atom increases the boiling point relative to hexanophenone (BP 265°C) due to increased molecular weight and dipole interactions, despite the loss of some London dispersion symmetry.

Reactivity Profile & Stability

The chemical behavior of 2-chloro-1-phenyl-1-hexanone is dominated by the alpha-halo ketone motif. This moiety is chemically versatile but inherently unstable under certain conditions.

Nucleophilic Substitution (S 2)

The primary reaction pathway is bimolecular nucleophilic substitution. The alpha-carbon is activated by the adjacent carbonyl group, which stabilizes the transition state through orbital overlap (neighboring group participation).

  • Amination: Reaction with primary/secondary amines yields alpha-amino ketones (cathinone derivatives).

  • Hydrolysis: Reaction with water/hydroxide yields 2-hydroxy-1-phenyl-1-hexanone.

Absence of Favorskii Rearrangement

Unlike aliphatic alpha-halo ketones, 2-chloro-1-phenyl-1-hexanone is resistant to the Favorskii rearrangement .

  • Mechanism:[5] Favorskii rearrangement requires an enolizable proton on the

    
    -carbon (the alpha carbon on the other side of the carbonyl).[4]
    
  • Constraint: In this molecule, the

    
    -position is occupied by the phenyl ring, which lacks protons. This simplifies the impurity profile during synthesis, as ring-contraction byproducts are thermodynamically inaccessible.
    
Photolytic Instability

Alpha-chloro ketones are sensitive to UV light. Homolytic cleavage of the C-Cl bond can occur, generating radical species that lead to polymerization or dechlorination products (hexanophenone).

Reactivity Visualization

The following diagram illustrates the competing reaction pathways for the 2-chloro-1-phenyl-1-hexanone substrate.

ReactivityPathways Substrate 2-Chloro-1-phenyl- 1-hexanone NuAttack Nucleophilic Attack (SN2) Substrate->NuAttack + Amine (R-NH2) Hydrolysis Hydrolysis Substrate->Hydrolysis + H2O / OH- Reduction Reduction Substrate->Reduction + NaBH4 Product_Amine Alpha-Amino Ketone (Cathinone Deriv.) NuAttack->Product_Amine Product_Hydroxy Alpha-Hydroxy Ketone (Degradant) Hydrolysis->Product_Hydroxy Product_Alcohol Halohydrin (Stereoselective) Reduction->Product_Alcohol

Caption: Primary reaction pathways. Note the divergence between productive amination and degradative hydrolysis.

Analytical Characterization

Accurate identification relies on distinguishing the compound from its isomers (e.g., 6-chloro) and byproducts.

Mass Spectrometry (GC-MS)

Electron Ionization (EI) produces a fragmentation pattern characteristic of phenyl ketones.

  • Base Peak (m/z 105): The benzoyl cation (

    
    ) is typically the dominant peak, resulting from alpha-cleavage adjacent to the carbonyl.
    
  • McLafferty Rearrangement: Due to the presence of a gamma-hydrogen in the hexyl chain, a McLafferty rearrangement is theoretically possible, though often suppressed by the stability of the benzoyl ion.

  • Molecular Ion: The parent ion

    
     is often weak or absent due to the labile C-Cl bond.
    
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       7.9 - 7.4 ppm (m, 5H):  Aromatic phenyl protons.
      
    • 
       5.1 - 4.9 ppm (t/dd, 1H):  The alpha-proton (
      
      
      
      -Cl). This signal is deshielded by both the Cl and C=O, appearing significantly downfield.
    • 
       2.1 - 1.8 ppm (m, 2H):  Beta-protons (
      
      
      
      ).
    • 
       0.9 ppm (t, 3H):  Terminal methyl group.
      
Analytical Workflow Diagram

AnalyticalFlow Sample Unknown Sample Extraction L/L Extraction (DCM/Water) Sample->Extraction GCMS GC-MS Analysis (EI Source) Extraction->GCMS DataAnalysis Spectral Interpretation GCMS->DataAnalysis Check1 Base Peak m/z 105? (Benzoyl Ion) DataAnalysis->Check1 Check2 Isotope Cluster? (Cl-35/Cl-37 ratio 3:1) Check1->Check2 Yes Result Confirmed: 2-Chloro-1-phenyl-1-hexanone Check2->Result Yes

Caption: Forensic/Analytical workflow for confirming identity via GC-MS fragmentation logic.

Handling & Safety Protocols

Warning: As an alpha-halo ketone, this compound is a potent lachrymator (tear gas agent) and skin irritant.

  • Containment: All handling must occur within a certified chemical fume hood.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically deactivate the alpha-chloro moiety before disposal.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and photolytic degradation.

References

  • EPA CompTox Chemicals Dashboard. (2025). Predicted Properties for Alpha-Halo Ketones. Environmental Protection Agency. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloro-1-phenylbutan-1-one (Homolog Reference). [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2015).[6] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Power, J. D., et al. (2017).[7] "Forensic analysis of P2P derived amphetamine synthesis impurities." Drug Testing and Analysis. [Link]

Sources

"2-Chloro-1-phenyl-1-hexanone" molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Characterization and Analytical Profiling of 2-Chloro-1-phenyl-1-hexanone


-chlorohexanophenone.

Executive Summary

This technical guide provides a comprehensive profile of 2-Chloro-1-phenyl-1-hexanone (also known as


-chlorohexanophenone). While frequently encountered in forensic analysis as a precursor to synthetic cathinones (specifically Hexedrone), this molecule possesses distinct reactivity profiles valuable in legitimate heterocyclic synthesis.[1] This document outlines the critical physicochemical data, safety protocols for lachrymatory agents, and validated analytical methods (GC-MS/NMR) required for precise identification in research and forensic settings.

Part 1: Chemical Identity & Fundamental Data[1][2][3][4][5]

The following data constitutes the core reference standard for this analyte.

Parameter Specification Notes
IUPAC Name 2-Chloro-1-phenylhexan-1-oneSystematic nomenclature
Common Name

-Chlorohexanophenone
Refers to substitution at the

-carbon
Molecular Formula

Confirmed by elemental accounting
Molecular Weight 210.70 g/mol Monoisotopic Mass: 210.0811 Da
CAS Number Not widely listedSee Homologs below for reference standards
Physical State Pale yellow liquid / Low-melting solidTendency to darken upon oxidation
Solubility DCM, Methanol, Ethyl AcetateHydrophobic; insoluble in water

Reference Standards (Homologs): Due to the specific chain length, commercial CAS indexing is often sparse.[1] Researchers frequently cross-reference with:

  • 2-Chloropropiophenone: CAS 6084-17-9 (Propyl homolog)[2]

  • 2-Bromo-1-phenyl-1-hexanone: CAS 59774-06-0 (Bromo analog, functionally equivalent in synthesis)

Structural Visualization

ChemicalStructure Phenyl Phenyl Ring (C6H5-) Carbonyl Carbonyl Group (C=O) Phenyl->Carbonyl Conjugation AlphaC Alpha Carbon (C-Cl) Carbonyl->AlphaC Activation Alkyl Butyl Chain (-(CH2)3CH3) AlphaC->Alkyl Lipophilicity

Figure 1: Functional group segmentation of 2-Chloro-1-phenyl-1-hexanone highlighting reactive centers.

Part 2: Analytical Profiling (Forensic & QC)

Identification of 2-chloro-1-phenyl-1-hexanone requires distinguishing it from its isomers (e.g., 6-chloro-1-phenyl-1-hexanone) and its bromo-analog.

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation pattern is dictated by the stability of the benzoyl cation and


-cleavage.
  • Inlet Temperature: 250°C

  • Column: DB-5MS or equivalent (30m x 0.25mm)

  • Carrier Gas: Helium @ 1.0 mL/min

Fragmentation Logic:

  • Base Peak (

    
     105):  The benzoyl cation (
    
    
    
    ) is the dominant feature, characteristic of alkyl phenyl ketones.[1]
  • Molecular Ion (

    
     210/212):  Visible but weak.[1] The chlorine isotope signature (
    
    
    
    ) will appear as a 3:1 ratio at
    
    
    and
    
    
    .[1]
  • McLafferty Rearrangement: Less prominent due to the halogen, but loss of the alkyl chain can yield characteristic chlorotropylium-like species.[1]

  • 
    -Cleavage:  Loss of the chlorinated alkyl chain yields the benzoyl ion (m/z 105).[1] Loss of the phenyl group yields the chlorinated acyl ion (m/z ~133).[1]
    
Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in


 (400 MHz):
  • 
     7.9 - 7.4 ppm (m, 5H):  Aromatic protons (Ortho protons deshielded by carbonyl).[1]
    
  • 
     5.10 ppm (t, 1H):  The 
    
    
    
    -proton
    (
    
    
    ). This is the diagnostic signal. It appears as a triplet due to coupling with the adjacent methylene group.[1]
  • 
     2.0 - 1.3 ppm (m, 6H):  Methylene protons of the hexyl chain.[1]
    
  • 
     0.90 ppm (t, 3H):  Terminal methyl group.[1]
    

Part 3: Synthetic Utility & Reactivity

While controlled as a precursor in some jurisdictions, the legitimate chemical utility of


-haloketones lies in the Hantzsch Thiazole Synthesis .[1] This pathway is critical for developing pharmaceutical heterocycles.[1]
Mechanism: Hantzsch Thiazole Formation

The electrophilic


-carbon is attacked by the sulfur nucleophile of a thioamide, followed by cyclization and dehydration.[1]

ReactionPath Start 2-Chloro-1-phenyl-1-hexanone (Electrophile) Inter Intermediate (Thioimidate) Start->Inter SN2 Substitution (Solvent: EtOH, Reflux) Reagent Thioamide / Thiourea (Nucleophile) Reagent->Inter Product 2,4-Disubstituted Thiazole (Target Heterocycle) Inter->Product Cyclization & Dehydration (-H2O, -HCl)

Figure 2: The Hantzsch synthesis pathway converting the


-haloketone into a bioactive thiazole scaffold.

Experimental Protocol (General Hantzsch):

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-1-phenyl-1-hexanone in Ethanol (0.5 M).

  • Addition: Add 1.1 eq of Thiourea (or substituted thioamide).

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of the non-polar ketone).[1]

  • Workup: Cool, neutralize with

    
     (releases the free base thiazole), and extract with EtOAc.
    

Part 4: Safety & Handling Protocols

WARNING: LACHRYMATOR


-Haloketones are potent lachrymators (tear gas agents).[1] They alkylate TRPA1 channels in the sensory nerves, causing severe eye and respiratory irritation.[1]

Mandatory PPE:

  • Respiratory: Full-face respirator with organic vapor cartridges (OV/P100) or work strictly inside a certified fume hood.[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves for prolonged handling.[1]

  • Decontamination: In case of spill, neutralize with a solution of dilute ammonia or sodium thiosulfate to degrade the alkylating potential before cleaning.[1]

Storage:

  • Store at 2–8°C (Refrigerated).

  • Protect from light and moisture (hydrolysis releases HCl).[1]

  • Stabilize with trace

    
     if acid sensitivity is a concern during long-term storage.
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 2-Chloropropiophenone (Homolog Reference). PubChem.[1][3][4] Retrieved from [Link]

  • Sharma, S., et al. (2022).[1] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library - Cathinone Precursors. SWGDRUG.org. Retrieved from [Link]

Sources

Commercial availability and suppliers of "2-Chloro-1-phenyl-1-hexanone"

Technical Procurement and Quality Assurance of -Haloketones: Focus on 2-Chloro-1-phenyl-1-hexanone

CAS Registry Number: 77527-92-5 Molecular Formula:

Molecular Weight:IUPAC Name:

Executive Summary & Strategic Context

For drug development professionals and organic chemists, 2-Chloro-1-phenyl-1-hexanone represents a critical "dual-use" intermediate. While it serves as a legitimate electrophilic building block for the synthesis of thiazoles (via Hantzsch coupling) and liquid crystal precursors, it is also structurally homologous to precursors for controlled cathinones (e.g., Hexedrone).

Consequently, this compound is rarely available as a "stock" item from major catalog suppliers (e.g., Sigma-Aldrich, Fisher Scientific) due to regulatory risk management. Procurement strategies must shift from Direct Purchasing to Custom Synthesis (CMO) or In-House Preparation .

This guide outlines the technical specifications, compliant sourcing workflows, and a self-validating protocol for in-house synthesis and quality control.

Technical Specifications & Properties

The

PropertySpecificationTechnical Note
Appearance Colorless to pale yellow liquidDarkening indicates decomposition (HCl release).
Boiling Point ~145–150 °C (at 15 mmHg)Predicted. High vacuum distillation is required to prevent thermal degradation.
Solubility DCM, Chloroform, Ethyl AcetateHydrolyzes slowly in water; reacts with protic solvents (MeOH/EtOH) over time.
Reactivity High ElectrophilicitySusceptible to

attack at the

-carbon.
Storage -20°C, Inert Atmosphere (Ar/N2)Store over acid scavengers (e.g.,

packets) to prevent autocatalytic decomposition.

Sourcing Strategy: The "Make vs. Buy" Decision

Due to the "On Request" status of CAS 77527-92-5 at most specialized vendors (e.g., Toronto Research Chemicals), researchers must evaluate the supply chain risk.

Commercial Procurement Workflow

Warning: Avoid "gray market" chemical vendors that do not require End-User Declarations (EUD). Legitimate procurement requires a transparent audit trail.

Primary Legitimate Sources:

  • Chemical Aggregators: Use platforms like PubChem or MolPort to identify verified suppliers.

  • Specialized Catalogs: Toronto Research Chemicals (TRC) and SynQuest often list this under "Building Blocks" but require lead time.

  • Contract Manufacturing (CMO): For scales >100g, contract a CMO to synthesize it from Hexanophenone (CAS 942-92-7).

Procurement Logic Diagram (Graphviz)

The following decision matrix outlines the compliant sourcing process.

ProcurementLogicStartRequirement: 2-Chloro-1-phenyl-1-hexanoneCheckStockCheck Major Catalogs(Sigma/Fisher)Start->CheckStockStockResultLikely Unavailable(Regulatory/Stability)CheckStock->StockResultAggregatorsSearch Aggregators(MolPort/SciFinder)StockResult->AggregatorsVendorCheckVendor Vetting(ISO 9001 / KYC)Aggregators->VendorCheckCMORoute A: Custom Synthesis(CMO)VendorCheck->CMOHigh VolumeInHouseRoute B: In-House Synthesis(From Hexanophenone)VendorCheck->InHouseLow Volume / UrgentComplianceRegulatory Compliance(End-User Declaration)CMO->ComplianceQCAnalytical Validation(GC-MS / NMR)InHouse->QCCompliance->QC

Figure 1: Strategic sourcing workflow emphasizing regulatory compliance and quality assurance.

In-House Synthesis Protocol (Self-Validating)

If commercial lead times are prohibitive, the synthesis from Hexanophenone is straightforward. This protocol uses Sulfuryl Chloride (


)
Reaction Scheme

Precursor: Hexanophenone (CAS 942-92-7) Reagent: Sulfuryl Chloride (

Solvent:

SynthesisReactionHexanophenoneHexanophenone(C12H16O)ReactionChlorination(0°C to RT, 2h)Hexanophenone->ReactionSO2Cl2Sulfuryl Chloride(SO2Cl2)SO2Cl2->ReactionProduct2-Chloro-1-phenyl-1-hexanone(CAS 77527-92-5)Reaction->ProductByproductsByproducts:SO2 (gas) + HCl (gas)Reaction->Byproducts

Figure 2: Synthesis pathway via electrophilic alpha-chlorination.

Step-by-Step Methodology
  • Setup: Equip a 250mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO2 evolution).

  • Dissolution: Dissolve Hexanophenone (10.0 g, 56.7 mmol) in DCM (50 mL) .

  • Addition: Cool the solution to 0°C in an ice bath. Add Sulfuryl Chloride (8.4 g, 62.4 mmol, 1.1 eq) dropwise over 30 minutes.

    • Scientific Rationale: Low temperature prevents polychlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Endpoint Check: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

      
      ) should disappear.
      
  • Workup: Wash the organic layer with Water (2 x 50 mL) , then Saturated

    
     (2 x 50 mL) , and finally Brine .
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Note: The crude oil is often sufficiently pure (>95%) for subsequent heterocycle synthesis. If high purity is required, perform vacuum distillation.

Analytical Validation (QC)

To ensure the integrity of the purchased or synthesized material, compare analytical data against these standards.

GC-MS Profile
  • Molecular Ion (

    
    ):  Look for peaks at m/z 210  and 212 .
    
  • Isotope Pattern: The Chlorine atom will produce a characteristic 3:1 ratio between the 210 (

    
    ) and 212 (
    
    
    ) peaks.
  • Fragmentation:

    • m/z 105: Benzoyl cation (

      
      ) — Base peak.
      
    • m/z 77: Phenyl cation (

      
      ).
      
-NMR (400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.9 - 8.0 Multiplet2HAromatic (Ortho)
7.4 - 7.6 Multiplet3HAromatic (Meta/Para)
5.10 Triplet (or dd)1H

-CH
(next to Cl and C=O)
1.9 - 2.1 Multiplet2H

-CH2
1.3 - 1.5 Multiplet4HAlkyl Chain
0.90 Triplet3HTerminal Methyl

Application: Hantzsch Thiazole Synthesis

The primary legitimate application of 2-Chloro-1-phenyl-1-hexanone is the synthesis of 2-aminothiazoles, which serve as scaffolds for biologically active compounds (e.g., kinetic inhibitors).

Protocol: Reflux 2-Chloro-1-phenyl-1-hexanone with Thiourea in Ethanol for 2-4 hours. The resulting precipitate is the thiazole hydrobromide/hydrochloride salt.

ThiazoleSynthesisInput12-Chloro-1-phenyl-1-hexanoneIntermediateTransition State(S-Alkylation -> Cyclization)Input1->IntermediateInput2ThioureaInput2->IntermediateOutput2-Amino-4-phenyl-5-butylthiazoleIntermediate->Output- H2O, - HCl

Figure 3: Mechanism of Hantzsch Thiazole formation using the target compound.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Analogous Search). Retrieved from [Link]

  • Synthesis Methodology
  • Regulatory & Toxicology

    • Agency for Toxic Substances and Disease Registry (ATSDR).[1] Toxicological Profile for 2-Hexanone and Related Ketones. Retrieved from [Link]

  • Commercial Availability

Safety data sheet (SDS) for "2-Chloro-1-phenyl-1-hexanone"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety and Handling of 2-Chloro-1-phenyl-1-hexanone

Executive Summary

2-Chloro-1-phenyl-1-hexanone (also known as


-chlorohexanophenone) is a potent alkylating agent belonging to the class of 

-haloketones. While valuable as a synthetic intermediate for heterocycles and pharmaceutical scaffolds (including substituted cathinones), its high reactivity poses severe occupational hazards.

This compound acts as a lachrymator and vesicant (blistering agent). Its toxicity stems from its ability to irreversibly alkylate biological nucleophiles, particularly thiol groups in proteins. This guide moves beyond standard SDS templates to provide a mechanistic understanding of these risks, establishing a self-validating safety protocol for researchers.

Part 1: Chemical Identity & Characterization

ParameterSpecification
Chemical Name 2-Chloro-1-phenylhexan-1-one
Synonyms

-Chlorohexanophenone; 2-Chlorohexanophenone
Chemical Formula C

H

ClO
Molecular Weight 210.70 g/mol
Physical State Pale yellow to colorless liquid (at RT)
Boiling Point ~135–140 °C (at 15 mmHg) [Extrapolated from homologues]
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOH
Stability Hydrolyzes slowly in moisture; degrades in light.[1]

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the causality to enforce compliance.

The Alkylation Mechanism (SN2)

The core hazard of 2-Chloro-1-phenyl-1-hexanone is the electrophilic carbon at the


-position. The adjacent carbonyl group withdraws electron density, making the C-Cl bond highly susceptible to nucleophilic attack.
  • Biological Target: The compound rapidly alkylates cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) in sensory nerve endings.

  • Physiological Consequence: This alkylation triggers massive calcium influx, interpreted by the nervous system as burning pain, leading to blepharospasm (uncontrollable blinking), lachrymation (tearing), and chemical burns.

GHS Classification & Signal Word: DANGER
Hazard ClassCategoryStatement
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.
Eye Damage/Irritation 1 Causes serious eye damage (irreversible corneal opacity).
STOT - Single Exposure 3 May cause respiratory irritation (Lachrymator).[2]
Acute Toxicity (Oral) 4 Harmful if swallowed.

Part 3: Visualization of Toxicity Pathway

The following diagram illustrates the pathway from exposure to physiological response, highlighting the critical intervention points.

ToxicityPathway Compound 2-Chloro-1-phenyl-1-hexanone (Electrophile) Exposure Skin/Eye/Inhalation Exposure Compound->Exposure Spillage/Vapor Mechanism SN2 Alkylation of Cysteine (TRPA1 Channel) Exposure->Mechanism Absorption Response Ca2+ Influx & Depolarization Mechanism->Response Irreversible Binding Outcome Chemical Burn / Lachrymatory Response Response->Outcome Signal Transduction

Figure 1: Mechanistic pathway of


-haloketone toxicity via TRPA1 activation.

Part 4: Safe Handling & Containment Strategy

Expert Insight: Standard nitrile gloves are insufficient for prolonged handling of


-haloketones. The lipophilic nature of the hexyl chain facilitates rapid permeation through thin nitrile rubber.
Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Secondary Containment: Use spill trays. Do not heat this compound in an open vessel; use reflux condensers with active cooling.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationScientific Rationale
Hand Protection Silver Shield® (Laminate) or Viton®.Nitrile degrades/permeates in <15 mins. Laminate provides >4 hr breakthrough time.
Respiratory Full-face respirator with OV/AG cartridges (if outside hood).Prevents corneal absorption of vapors (lachrymatory effect bypasses half-masks).
Body Chemical-resistant lab coat (Tyvek).Cotton absorbs the liquid, holding the blistering agent against the skin.

Part 5: Emergency Response Protocols

Core Directive: Water alone is inefficient for decontamination because the compound is lipophilic and hydrolyzes slowly. You must use a Chemical Neutralizer .

Decontamination Solution (The "Decon Mix")

Prepare a "Soft Nucleophile" solution to rapidly neutralize the alkylating agent:

  • Formula: 10% Sodium Thiosulfate (

    
    ) in water + 1% Ethanol.
    
  • Mechanism: Thiosulfate acts as a potent nucleophile, displacing the chloride ion and forming a non-toxic, water-soluble Bunte salt.

Exposure Response Workflow

EmergencyResponse Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye ActionSkin1 Blot excess (Do not rub) Skin->ActionSkin1 ActionEye1 Flush with Water/Saline (15-20 mins) Eye->ActionEye1 ActionSkin2 Wash with Soap & Water (15 mins) ActionSkin1->ActionSkin2 ActionSkin3 Apply Thiosulfate Solution (If available/approved) ActionSkin2->ActionSkin3 ActionEye2 Seek Ophthalmologist (Corneal damage risk) ActionEye1->ActionEye2

Figure 2: Immediate response protocol emphasizing mechanical removal and neutralization.

Part 6: Disposal & Environmental Impact[2][3]

Do not dispose of down the drain. This compound is toxic to aquatic life and can persist in plumbing traps, releasing lachrymatory vapors later.

  • Quenching: Treat waste with an excess of aqueous sodium hydroxide (NaOH) or ammonia. This converts the

    
    -chloroketone into an 
    
    
    
    -hydroxy ketone or amine, which are significantly less toxic.
  • Verification: Check pH to ensure basicity (pH > 10) to drive hydrolysis.

  • Disposal: Combine with organic solvent waste for incineration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Alpha-Chloroacetophenone (Homologue Class Data)." PubChem, [Link]. Accessed 4 Mar. 2026.

  • Bessac, B. F., & Jordt, S. E. "Breathtaking irritants: TRPA1 as a target for tear gas agents." Journal of Applied Toxicology, [Link]. Accessed 4 Mar. 2026. (Mechanism of lachrymatory action).

  • Occupational Safety and Health Administration (OSHA).

    
    -Chloroacetophenone." OSHA.gov, [Link]. Accessed 4 Mar. 2026. (Guidance on handling 
    
    
    
    -halo ketones).

Sources

The Reactivity Profile of the α-Chloro Ketone Functional Group: A Technical Blueprint for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the α-chloro ketone functional group stands out as a highly versatile, bifunctional building block. Characterized by a carbonyl group adjacent to a chlorinated carbon, this motif offers two distinct sites for chemical intervention: an electrophilic


-carbon susceptible to facile nucleophilic (

) displacement, and a prochiral carbonyl center primed for stereoselective reduction. This whitepaper dissects the mechanistic causality behind its reactivity, provides validated experimental protocols, and explores its critical role in the synthesis of active pharmaceutical ingredients (APIs).

Mechanistic Reactivity Profile

The synthetic utility of the α-chloro ketone is driven by the stereoelectronic interplay between the highly electronegative chlorine atom and the adjacent electron-withdrawing carbonyl group.

Nucleophilic Substitution ( ) at the -Carbon

The presence of the carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C–Cl bond. This stereoelectronic stabilization of the transition state accelerates


 attack by nucleophiles such as amines, hydroxides, and thiolates [[1]](). For example, the reaction of an α-chloro ketone with aqueous NaOH yields an α-hydroxy ketone via direct displacement, where the hydroxide ion attacks the 

-carbon and displaces the chloride leaving group, followed by a stabilizing acidic workup 1.

This pathway is also a cornerstone in heterocyclic chemistry. The condensation of α-chloro ketones with thiourea derivatives yields aminothiazoles. This specific reaction has been extensively utilized to synthesize carbazole-based aminothiazole adducts, which exhibit potent antimicrobial activity against multidrug-resistant Gram-positive and Gram-negative bacteria 2.

Asymmetric Hydrogenation (AHK) of the Carbonyl

The carbonyl group of α-chloro ketones can be stereoselectively reduced to yield chiral chlorohydrins, which are critical intermediates for APIs like (R)-norphenylephrine and (S)-salbutamol 3. Utilizing Noyori-type bifunctional Ruthenium(II) catalysts (e.g., Ru(OTf)(TsDPEN)(


-arene)), researchers can achieve up to 98% enantiomeric excess (ee) 3. The mechanism relies on the heterolytic splitting of dihydrogen and the subsequent transfer of 

and

to the ketone via a highly ordered, six-membered transition state 4.
Enolization and -Proton Abstraction

The electron-withdrawing nature of both the carbonyl oxygen and the


-chlorine atom drastically increases the acidity of the 

-protons, lowering the pKa to approximately 16 (making it roughly 1000 times more acidic than a standard methyl ketone) 5. In the presence of a base, the α-chloro ketone is easily deprotonated to form an enolate. This enolate can undergo further electrophilic halogenation, driving the classic haloform reaction sequence, or act as a nucleophile in cross-coupling condensations 5.

ReactivityProfile Core α-Chloro Ketone Functional Group Sub1 Nucleophilic Substitution (SN2 Pathway) Core->Sub1 Nucleophiles (OH-, NH2-) Sub2 Asymmetric Hydrogenation (Carbonyl Reduction) Core->Sub2 Ru(II)/Ir Catalysts, H2 Sub3 Enolization & Coupling (α-Proton Abstraction) Core->Sub3 Base, Electrophiles Prod1 α-Amino / α-Hydroxy Ketones Sub1->Prod1 Prod2 Chiral Chlorohydrins Sub2->Prod2 Prod3 Cross-Coupled Adducts Sub3->Prod3

Fig 1. Core reactivity pathways of the α-chloro ketone functional group.

Chemoselectivity in Poly-Electrophilic Systems

In advanced drug design, molecules like 4-chloro-3-oxobutanoyl chloride present unique synthetic opportunities due to the presence of two distinct electrophilic centers: a highly reactive acyl chloride and an α-chloro ketone 6. The acyl chloride is a "hard" electrophile, reacting rapidly with hard nucleophiles (like amines or alcohols) to form amides or esters. Conversely, the α-carbon of the chloro ketone is a "softer" electrophile, susceptible to


 attack by softer nucleophiles (like thiolates) 6. This dual functionality allows for sequential, site-selective functionalization without the need for protecting groups.

Quantitative Performance Data

The table below summarizes the catalytic efficiency and stereoselectivity of various transition-metal systems utilized in the asymmetric hydrogenation of α-chloro ketones.

SubstrateCatalyst SystemHydrogen SourceYield (%)Enantiomeric Excess (ee %)Target Application
α-ChloroacetophenoneRu(OTf)(TsDPEN)(

-arene)
HCOOH / TEA>9598Chiral Chlorohydrins 3
3-Hydroxy-2-chloroacetophenoneRh(III)-AminoalcoholFormic Acid>9095(R)-Norphenylephrine 3
α-Chloro aromatic ketonesIr/f-phamidolH2 Gas>99>99Enantiomerically enriched APIs 3
Acetophenone (Reference)RuH(OCHO)(PPh3)2(tmen)2-PropanolVariable62-68(R)-1-phenylethanol [[4]]()

Self-Validating Experimental Protocols

The following protocols are engineered to ensure reproducibility by explaining the causality behind each critical parameter.

Protocol A: Synthesis of α-Hydroxy Ketone via Nucleophilic Substitution

Step 1: Biphasic Solvation Action: Dissolve the α-chloro ketone in a 1:1 mixture of THF and


.
Causality: THF solubilizes the organic ketone, while water solvates the NaOH nucleophile, preventing uncontrolled exothermic degradation and ensuring a homogeneous reaction interface.

Step 2: Controlled Nucleophilic Addition Action: Introduce 1.05 equivalents of aqueous NaOH dropwise over 30 minutes, maintaining the internal temperature at 0–5 °C. Causality: Dropwise addition at low temperatures prevents local base concentration spikes. This suppresses competitive enolization (which would lead to haloform-type degradation) and heavily favors the direct


 displacement of the chloride ion 15.

Step 3: Acidic Workup and Kinetic Quenching Action: Quench the reaction mixture with 1M


 until pH 6 is achieved.
Causality: The initial substitution generates an alkoxide intermediate. Rapid protonation neutralizes this intermediate, yielding the stable α-hydroxy ketone product while simultaneously neutralizing residual hydroxide to prevent base-catalyzed aldol condensation 1.
Protocol B: Gram-Scale Asymmetric Transfer Hydrogenation (ATH)

HydrogenationWorkflow Step1 1. Inert Atmosphere Setup & Degassing Step2 2. Ru(II)-TsDPEN Catalyst Activation Step1->Step2 Step3 3. H2 / Formic Acid Transfer Hydrogenation Step2->Step3 Step4 4. Acidic Workup & Chiral Isolation Step3->Step4

Fig 2. Step-by-step workflow for the asymmetric transfer hydrogenation of α-chloro ketones.

Step 1: Rigorous Deoxygenation of Solvent System Action: Subject the solvent (e.g., HCOOH/TEA azeotrope) to three consecutive freeze-pump-thaw cycles. Causality: Ruthenium(II) catalysts are highly susceptible to irreversible oxidation by dissolved


. Deoxygenation ensures the metal center remains in the active +2 oxidation state required for hydride transfer 3.

Step 2: Bifunctional Catalyst Activation Action: Introduce the Ru(OTf)(TsDPEN)(


-arene) catalyst at a Substrate/Catalyst (S/C) ratio of up to 100,000:1 under an inert argon atmosphere.
Causality: The TsDPEN ligand coordinates to the Ru center, creating a highly specific chiral pocket. Upon exposure to the hydrogen source, heterolytic splitting occurs across the polar Ru=N bond, forming the active Ru-hydride species 4.

Step 3: Enantioselective Hydride Transfer Action: Stir the mixture at 25 °C. Causality: The transfer of


 and 

to the ketone from the RuH and NH groups proceeds via a concerted six-membered transition state. This kinetic differentiation of the prochiral ketone faces dictates the high enantiomeric excess (up to 98% ee) of the resulting chiral chlorohydrin 34.

References

  • Source: askfilo.
  • Source: masterorganicchemistry.
  • ResearchGate: "Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN—Ruthenium(II)
  • Source: mdpi.
  • Source: benchchem.
  • Source: researchgate.

Sources

An In-depth Technical Guide to the Potential Biological Activities of Substituted Hexanophenones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Hexanophenone, a simple aromatic ketone, is a remarkably versatile scaffold. While well-established in the fragrance and polymer industries, its true potential may lie in medicinal chemistry. Substitution on its phenyl ring and modifications of its hexanoyl chain give rise to a diverse range of derivatives with significant biological activities. This guide provides an in-depth exploration of these activities, focusing on neuroactive, antimicrobial, and potential anticancer properties. We synthesize findings from disparate studies, present detailed structure-activity relationships (SAR), and provide robust, field-tested protocols for the synthesis and evaluation of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the hexanophenone core for novel therapeutic discovery.

Introduction: The Hexanophenone Scaffold

Hexanophenone (also known as caprophenone, CAS 942-92-7) is an organic compound featuring a phenyl group attached to a hexanoyl group.[1] Its inherent chemical reactivity, stemming from the aromatic ring and a carbonyl group, makes it an ideal starting material for a wide array of more complex molecules.[1] While its primary industrial application has been as an intermediate and fragrance component, a growing body of evidence points to a more compelling future: its role as a privileged scaffold in drug discovery.

The true value of the hexanophenone core lies in its amenability to chemical modification. The phenyl ring can be readily substituted, and the alkyl chain can be altered, leading to vast libraries of new chemical entities. This guide will systematically explore the biological consequences of these modifications, with a particular focus on their therapeutic potential.

Neuroactive Properties of Substituted Hexanophenones

Perhaps the most well-documented biological activity of substituted hexanophenones is their potent effect on the central nervous system (CNS). Specifically, α-pyrrolidinyl-substituted hexanophenones have emerged as powerful modulators of monoamine neurotransmitter systems.

Mechanism of Action: Dopamine Transporter (DAT) Reuptake Inhibition

A prominent class of substituted hexanophenones, exemplified by α-pyrrolidinohexiophenone (α-PHP), functions primarily as a dopamine transporter (DAT) reuptake inhibitor.[2] The DAT is a protein that clears dopamine from the synaptic cleft, thereby terminating its signal. By blocking this reuptake mechanism, α-PHP and its analogs increase the concentration and duration of dopamine in the synapse, leading to significant central stimulant effects.[3]

It is crucial to distinguish this mechanism from that of other psychostimulants, such as amphetamines, which primarily act as dopamine releasing agents. The structural features of α-PHP, particularly the extended α-alkyl side chain and the tertiary amine (pyrrolidine ring), favor a transport-blocking action over a substrate-releasing one.[3]

Structure-Activity Relationships (SAR) for DAT Inhibition

Systematic studies on 4-substituted α-PHP analogs have provided valuable insights into the structural requirements for potent and selective DAT inhibition.[2][3]

Key SAR Insights:

  • Aryl Substitution: Substitution at the 4-position of the phenyl ring with various electron-donating and electron-withdrawing groups generally results in compounds that retain high potency for DAT inhibition. Most analogs show potencies within a narrow, sub-micromolar range.[2]

  • Alkyl Chain Length: The length of the α-alkyl chain is a critical determinant of activity. α-PHP, with its four-carbon chain (part of the hexanoyl group), is at least as potent as its shorter homolog α-PVP ("flakka"), which has a three-carbon chain.[4]

  • Selectivity: Most 4-substituted α-PHP analogs are highly selective for the dopamine transporter (DAT) over the serotonin transporter (SERT), with selectivity ratios ranging from 28- to over 300-fold.[2]

  • Outliers: The 4-CF₃ analog is a notable exception. It is significantly less potent (at least 80-fold) and loses its DAT vs. SERT selectivity, highlighting that not all substitutions are well-tolerated by the transporter's binding pocket.[2]

Table 1: SAR Summary of 4-Substituted α-PHP Analogs at DAT and SERT
4-Position SubstituentDAT Inhibition (IC₅₀, nM)SERT Inhibition (IC₅₀, nM)Selectivity (SERT/DAT)
H (α-PHP)12.54,120330
F10.7>10,000>935
Cl11.03,120284
Br13.96,050435
CH₃15.14,240281
OCH₃15.3>10,000>654
CF₃>1,000~1,000~1
Data synthesized from multiple sources. Absolute values may vary based on specific assay conditions.
Off-Target Activity: Muscarinic Receptor Antagonism

Beyond their primary action at DAT, certain hexanophenones exhibit significant affinity for other CNS targets. Notably, α-PHP has been identified as an antagonist at M1 and M2 muscarinic acetylcholine receptors, with a Kᵢ value of 251 nM at M2 receptors.[5] This represents a striking 302-fold increase in affinity compared to its shorter-chain analog, α-PPP.[5] This finding suggests that α-PHP possesses parasympatholytic properties in addition to its sympathomimetic effects, a crucial consideration in its overall pharmacological profile.

Potential as Anticonvulsant Agents

While direct evidence for the anticonvulsant activity of hexanophenones is nascent, the broader class of cyclic and alkyl ketones shows significant promise. Unsubstituted cyclopentanone and cyclohexanone, for instance, prevent seizures induced by both pentylenetetrazol and maximal electroshock. The mechanism for these related compounds appears to involve modulation of the picrotoxin receptor site within the GABA-A receptor complex.

Rationale for Investigation: Given that the hexanophenone scaffold is a simple alkyl-aryl ketone, it represents a logical, yet underexplored, candidate for anticonvulsant activity. The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry.[6] The hexanophenone core offers a synthetically accessible starting point for generating diverse chemical libraries for screening. A standardized screening model, such as the Maximal Electroshock Seizure (MES) test, would be the primary tool for this investigation.[7][8]

Antimicrobial and Anticancer Potential: An Exploratory Outlook

The versatility of the hexanophenone scaffold extends beyond neuroactivity. While less explored, preliminary evidence and analogies to related structures suggest potential applications in antimicrobial and anticancer research.

Antimicrobial Activity

Derivatives of hexanophenone are being actively explored for their potential antifungal and anti-inflammatory properties.[1] This aligns with broader findings that simple organic molecules can possess significant antimicrobial effects. For example, hexane extracts from various natural sources have demonstrated activity against bacteria like E. coli and B. subtilis and fungi such as C. albicans.[9] The evaluation of novel substituted hexanophenones for such activity is a logical next step. The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) via a broth microdilution assay.[10][11]

Anticancer Activity

The phenyl-ketone motif is present in numerous compounds with demonstrated anticancer activity. For example, various derivatives of cyclohexenone and 1,4-naphthoquinone exhibit potent antiproliferative effects against human cancer cell lines.[11][12] The mechanisms for these related compounds can be diverse, including the inhibition of key signaling pathways like STAT3 or the induction of caspase-dependent apoptosis.[12][13]

Rationale for Investigation: Substituted hexanophenones have not been systematically evaluated for anticancer properties. However, given their structural similarity to other known cytotoxic agents, they represent a promising and untapped area of research. A primary screen using a cytotoxicity assay, such as the MTT assay, against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) would be the initial step in validating this potential.[3][13]

Core Methodologies and Protocols

This section provides validated, step-by-step protocols for the synthesis and biological evaluation of substituted hexanophenones. These methods are designed to be self-validating, incorporating necessary controls and clear endpoints.

General Synthesis of Substituted Hexanophenones via Friedel-Crafts Acylation

The most direct method for synthesizing the hexanophenone core is the Friedel-Crafts acylation of a substituted or unsubstituted benzene ring.[14][15]

Principle: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates hexanoyl chloride, generating a reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the aryl ketone.[14][15]

Protocol: Synthesis of 4-Chlorohexanophenone
  • Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in a dry, inert solvent like dichloromethane (DCM).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reactant Addition: Slowly add chlorobenzene (1.2 equivalents) to the stirred suspension.

  • Acylating Agent: Add hexanoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final 4-chlorohexanophenone.

G cluster_synthesis Synthesis Workflow start Flask with AlCl3 & Chlorobenzene in DCM cool Cool to 0°C start->cool 1. add_acyl Add Hexanoyl Chloride Dropwise cool->add_acyl 2. react Stir at RT (Monitor by TLC) add_acyl->react 3. quench Quench with Ice/HCl react->quench 4. extract Extract with DCM quench->extract 5. wash Wash Organic Layer (Acid, Base, Brine) extract->wash 6. dry Dry & Concentrate wash->dry 7. purify Purify (Distillation/Chromatography) dry->purify 8.

Caption: Workflow for Friedel-Crafts acylation synthesis.

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [³H]Dopamine, into cells expressing DAT.[5][13]

Principle: The amount of radioactivity measured inside the cells is proportional to DAT activity. A potent inhibitor will reduce the amount of accumulated radioactivity.

Protocol: [³H]Dopamine Uptake Assay
  • Cell Plating: Plate cells stably expressing human DAT (e.g., hDAT-HEK cells) in a 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight.

  • Preparation: On the day of the assay, aspirate the culture medium and wash cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Compound Addition: Add 100 µL of uptake buffer containing the test compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells.

    • Total Uptake Control: Add buffer without any test compound.

    • Non-specific Uptake Control: Add a high concentration of a known potent DAT inhibitor (e.g., 10 µM nomifensine).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-20 minutes.

  • Initiate Uptake: Initiate the dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~15-20 nM).

  • Incubation: Incubate the plate at 37°C for 10-15 minutes. The short duration ensures measurement of the initial uptake rate.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well.

  • Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (nomifensine wells) from the total uptake. Plot the percent inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[7][16]

Principle: A supramaximal electrical stimulus applied to the brain induces a characteristic tonic hindlimb extension (THE). An effective anticonvulsant will prevent or abolish this response.[7]

Protocol: MES Screening in Mice
  • Animal Acclimation: Use male ICR mice (20-25 g). Acclimate the animals to the laboratory environment for at least 3 days before testing with free access to food and water.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.9% saline) must be included.

  • Pre-treatment Time: Wait for a specific pre-treatment time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution.[16]

  • Anesthesia: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse to minimize discomfort.[7]

  • Electrode Placement: Place corneal electrodes, wetted with saline, onto the eyes of the mouse.

  • Stimulation: Deliver an electrical stimulus using an electroconvulsive shock generator. Standard parameters for mice are 50 mA, 60 Hz, for 0.2 seconds.[7]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension (THE) phase, which typically lasts for 10-15 seconds.

  • Endpoint: An animal is considered protected if the THE is abolished.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

G cluster_mes MES Test Workflow admin Administer Compound (i.p. or p.o.) & Vehicle wait Wait for Pre-treatment Time (e.g., 30 min) admin->wait anesthetize Apply Topical Corneal Anesthetic wait->anesthetize stimulate Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) anesthetize->stimulate observe Observe Seizure Response stimulate->observe the Tonic Hindlimb Extension (THE) Occurs observe->the No Protection no_the THE is Abolished observe->no_the Protection

Caption: Workflow for the Maximal Electroshock (MES) test.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Protocol: MIC Determination
  • Preparation: Prepare a 2x stock solution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the 2x compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on. Discard 100 µL from the final column.

  • Inoculum Prep: Prepare a bacterial suspension of the test organism (e.g., S. aureus ATCC 29213) and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the plate.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well. This dilutes the compound concentrations to their final 1x values.

    • Growth Control: Include a well with broth and inoculum only.

    • Sterility Control: Include a well with broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[3]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The substituted hexanophenone scaffold represents a fertile ground for the discovery of novel, biologically active compounds. Research to date has firmly established a subset of these molecules, particularly α-pyrrolidinohexiophenones, as potent and selective dopamine transporter reuptake inhibitors with complex pharmacological profiles that include off-target muscarinic receptor activity.

The true potential of this chemical class, however, remains largely untapped. The preliminary rationale for exploring hexanophenone derivatives as anticonvulsant, antimicrobial, and anticancer agents is compelling, based on the known activities of structurally related compounds. The protocols detailed in this guide provide a clear and robust framework for systematically undertaking this exploration.

Future research should focus on:

  • Library Synthesis: Creating diverse libraries of hexanophenones with substitutions at the 2-, 3-, and 4-positions of the phenyl ring, as well as modifications to the alkyl chain.

  • Systematic Screening: Employing the high-throughput screening protocols outlined here (MES, MIC, MTT) to identify initial hits for each biological activity.

  • Mechanism of Action Studies: For any promising hits, elucidating the precise molecular mechanism is paramount for further development.

  • Lead Optimization: Applying medicinal chemistry principles to refine the structure of hit compounds to improve potency, selectivity, and pharmacokinetic properties.

By leveraging the synthetic tractability and demonstrated biological potential of the hexanophenone core, the scientific community is well-positioned to develop new chemical probes and potential therapeutic leads for a range of challenging diseases.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. Methods in Molecular Biology, 731, 237-245. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Neuromethods, 166, 83-98. Retrieved from [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wang, E. C., & Lin, G. J. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic Acid Chloride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

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Methodological & Application

Application Note: 2-Chloro-1-phenyl-1-hexanone as a Versatile Synthon in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug development, the rapid assembly of functionalized heterocycles is paramount. 2-Chloro-1-phenyl-1-hexanone (an


-chloroketone) serves as a highly privileged bifunctional building block for the synthesis of nitrogen- and sulfur-containing heterocycles, including thiazoles, imidazoles, and quinoxalines [1].

The utility of 2-chloro-1-phenyl-1-hexanone stems from its unique structural features:

  • Dual Electrophilic Centers: The molecule possesses a highly reactive carbonyl carbon (hard electrophile) and an adjacent

    
    -carbon bonded to a chlorine atom (soft electrophile). This allows for predictable, regioselective cyclocondensation reactions with bis-nucleophiles.
    
  • Favorable Leaving Group Kinetics: While

    
    -bromoketones are highly reactive, they are notorious lachrymators and prone to degradation. The 
    
    
    
    -chloro analog provides an optimal balance—sufficiently reactive for
    
    
    displacements under mild heating, yet stable enough for safe handling and industrial scale-up [1].
  • Lipophilic Tuning: The incorporation of the butyl aliphatic chain (from the hexanone backbone) alongside the phenyl ring imparts significant lipophilicity (

    
    ) to the resulting heterocycles, a critical parameter for enhancing cell membrane permeability in early-stage drug candidates.
    

Application I: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most robust method for generating 2-aminothiazoles. When 2-chloro-1-phenyl-1-hexanone is reacted with thiourea, the sulfur atom (the softer nucleophile) preferentially attacks the


-carbon, displacing the chloride ion. Subsequent intramolecular attack by the nitrogen onto the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring [2].
Mechanistic Pathway

HantzschMechanism A 2-Chloro-1-phenyl -1-hexanone C S-Alkylated Intermediate A->C SN2 Attack (-HCl) B Thiourea B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 2-Amino-5-butyl -4-phenylthiazole D->E Dehydration (-H2O)

Caption: Mechanistic sequence of the Hantzsch Thiazole Synthesis highlighting intermediate transitions.

Standardized Protocol: Synthesis of 2-Amino-5-butyl-4-phenylthiazole

This protocol is designed as a self-validating system; physical state changes serve as built-in quality control checkpoints.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-1-phenyl-1-hexanone (10.0 mmol, 1.0 eq) in 25 mL of absolute ethanol.

    • Causality: Ethanol is selected because it solubilizes both the lipophilic ketone and the highly polar thiourea, ensuring a homogeneous reaction mixture.

  • Reagent Addition: Add thiourea (12.0 mmol, 1.2 eq) in one portion. The slight excess ensures complete consumption of the valuable

    
    -chloroketone.
    
  • Thermal Activation: Heat the mixture to reflux (78°C). Monitor the reaction via TLC (Hexane:EtOAc 3:1).

    • Validation Cue: The starting ketone (UV active,

      
      ) will disappear over 2–3 hours, replaced by a highly polar, baseline-adjacent spot corresponding to the thiazolium hydrochloride salt.
      
  • Neutralization & Workup: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of ice-cold 5% aqueous

    
     while stirring vigorously.
    
    • Validation Cue: The evolution of

      
       gas will occur, followed by the rapid precipitation of the free-base thiazole as an off-white solid. If an oil forms, the butyl chain is preventing crystallization; scratching the flask or adding a seed crystal will induce solidification.
      
  • Isolation: Filter the solid through a Büchner funnel, wash with cold distilled water (2 × 15 mL) to remove residual salts, and air-dry. Recrystallize from hot ethanol to afford the pure product.

Application II: Imidazole Synthesis via Amidine Condensation

Highly substituted imidazoles are critical pharmacophores (e.g., in p38 MAP kinase inhibitors). 2-Chloro-1-phenyl-1-hexanone reacts with amidines (such as benzamidine) under basic conditions to yield 2,4,5-trisubstituted imidazoles [3].

Experimental Workflow

ImidazoleWorkflow Step1 1. Reagent Mixing Ketone + Amidine + K2CO3 Step2 2. Reflux (80°C) THF/H2O Biphasic System Step1->Step2 Step3 3. Organic Extraction Phase Separation (EtOAc) Step2->Step3 Step4 4. Target Isolation Silica Gel Chromatography Step3->Step4

Caption: Step-by-step workflow for the synthesis and isolation of highly substituted imidazoles.

Standardized Protocol: Synthesis of 2,4-Diphenyl-5-butyl-1H-imidazole
  • Biphasic Setup: In a 100 mL flask, combine 2-chloro-1-phenyl-1-hexanone (5.0 mmol, 1.0 eq) and benzamidine hydrochloride (6.0 mmol, 1.2 eq). Add 20 mL of a THF:Water (4:1 v/v) solvent mixture.

  • Base Addition: Add potassium carbonate (

    
    , 12.5 mmol, 2.5 eq).
    
    • Causality: A strong, inorganic base is required to liberate the free amidine from its hydrochloride salt and to neutralize the HCl generated during the

      
       displacement. The biphasic THF/Water system ensures the base remains dissolved while interacting with the organic reagents.
      
  • Cyclocondensation: Heat the vigorously stirred suspension to 80°C for 12–18 hours.

  • Extraction: Cool the mixture, dilute with 30 mL of Ethyl Acetate (EtOAc), and transfer to a separatory funnel. Separate the aqueous layer and wash the organic layer with brine (20 mL). Dry over anhydrous

    
    .
    
  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to Hexane:EtOAc 1:1) to isolate the pure imidazole.

Quantitative Data Summary

The following table summarizes the reaction parameters and expected outcomes when utilizing 2-chloro-1-phenyl-1-hexanone across various heterocyclic syntheses. The data reflects optimized conditions for maximizing yield while minimizing degradation byproducts.

Target HeterocycleBis-Nucleophile ReagentCatalyst / BaseSolvent / TempTime (h)Expected Yield (%)Primary Purification
2-Aminothiazole Thiourea (1.2 eq)NoneEthanol / 78°C2 - 385 - 92%Precipitation & Recrystallization
2-Phenylimidazole Benzamidine HCl (1.2 eq)

(2.5 eq)
THF:

/ 80°C
12 - 1875 - 82%Column Chromatography
Quinoxaline o-Phenylenediamine (1.1 eq)Acetic Acid (cat.)Toluene / 110°C4 - 688 - 94%Filtration & Hexane Wash
Oxazole Urea (1.5 eq)

(2.0 eq)
DMF / 120°C18 - 2460 - 68%Column Chromatography

References

  • Erian, A.W., Sherif, S.M., & Gaber, H.M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at:[Link][1][2]

  • Chiriac, C.I., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. Available at:[Link][3]

  • Lantos, I., et al. (2005). Preparation of 2,4-disubstituted imidazoles from the condensation of α-haloketones with amidines. ResearchGate / Journal of Organic Chemistry. Available at:[Link] (Representative link for amidine-haloketone condensation methodology)[4][5]

Sources

Application Note: Advanced Synthesis of Substituted Pyrazoles from α-Halo Ketones and Hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of kinase inhibitors, anti-inflammatory agents, and novel oncology therapeutics[1],[2]. Traditional pyrazole syntheses rely heavily on the condensation of 1,3-dicarbonyl compounds with hydrazines. However, synthesizing pyrazoles directly from an α-halo ketone—such as 2-chloro-1-phenyl-1-hexanone —presents a distinct topological challenge: the substrate inherently provides only a two-carbon (C2) backbone, whereas a pyrazole ring requires a three-carbon (C3) unit.

To bridge this gap, we employ a highly efficient C1-homologation strategy [3]. By reacting 2-chloro-1-phenyl-1-hexanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), the substrate is converted into an electrophilic α-chloro-β-dimethylamino enone intermediate. DMF-DMA acts as a formylating equivalent, providing the crucial third carbon.

In the subsequent step, hydrazine hydrate is introduced. Hydrazine acts as a bis-nucleophile, attacking both the enamine carbon (displacing dimethylamine) and the carbonyl carbon (expelling water) to form a transient 4H-pyrazole intermediate. Because position 4 of this intermediate contains both a butyl group and a chlorine atom, it is non-aromatic. However, the system rapidly undergoes spontaneous aromatization via the elimination of hydrogen chloride (HCl), driven by the thermodynamic stability of the resulting 4-butyl-3-phenyl-1H-pyrazole [4].

Mechanism SM 2-Chloro-1-phenyl-1-hexanone (C12H15ClO) DMF + DMF-DMA (C1 Homologation) SM->DMF Enamine α-Chloro-β-dimethylamino Enone Intermediate DMF->Enamine Hydrazine + Hydrazine Hydrate (Nucleophilic Attack) Enamine->Hydrazine Cyclization Cyclocondensation (- HNMe2, - H2O) Hydrazine->Cyclization Interm4H 4-Butyl-4-chloro-4H-pyrazole (Non-aromatic) Cyclization->Interm4H Aromatization Aromatization (- HCl) Interm4H->Aromatization Product 4-Butyl-3-phenyl-1H-pyrazole (Final Product) Aromatization->Product

Mechanistic pathway of pyrazole synthesis via C1-homologation and aromatization.

Experimental Design & Causality

As a self-validating protocol, every reagent and condition has been selected to maximize yield while providing clear analytical checkpoints:

  • Choice of DMF-DMA: DMF-DMA is utilized solvent-free or in highly concentrated conditions. It serves a dual purpose as both the C1 source and the reaction medium, driving the equilibrium forward by continuously removing methanol (byproduct) via distillation if heated.

  • Choice of Hydrazine Hydrate over Anhydrous Hydrazine: Anhydrous hydrazine is highly toxic and explosive. Hydrazine hydrate (64% hydrazine) is significantly safer, easier to handle, and provides the necessary aqueous micro-environment that aids in the solubility of the leaving groups (HNMe2 and HCl)[3].

  • Solvent Selection (Ethanol): Ethanol is chosen for the cyclization phase because its protic nature facilitates the crucial proton-transfer steps during hydrazone formation and subsequent cyclization. It also effectively co-solubilizes the hydrophobic enaminone and the hydrophilic hydrazine hydrate.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Cyclocondensation Parameters

EntryHydrazine Eq.SolventTemp (°C)Time (h)Isolated Yield (%)Observation / Causality
11.1THF651241%Poor solubility of hydrazine limits reaction rate.
21.5Ethanol252455%Incomplete cyclization; intermediate trapped.
3 2.0 Ethanol 80 (Reflux) 4 88% Optimal; excess hydrazine neutralizes eliminated HCl.
43.0Ethanol80 (Reflux)486%No significant yield increase; excess reagent wasted.

Step-by-Step Methodology

Phase 1: Synthesis of the Enaminone Intermediate
  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-1-phenyl-1-hexanone (10.0 mmol, 2.11 g).

  • Reagent Addition: Add DMF-DMA (15.0 mmol, 1.79 g, 2.0 mL) directly to the flask. No additional solvent is required.

  • Heating: Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, higher Rf) should disappear, replaced by a bright yellow, highly UV-active spot (enaminone, lower Rf).

  • Concentration: Remove unreacted DMF-DMA and byproduct methanol in vacuo to yield the crude α-chloro-β-dimethylamino enone as a viscous yellow/orange oil. Use directly in Phase 2 without further purification.

Phase 2: Cyclocondensation and Aromatization
  • Solubilization: Dissolve the crude enaminone from Phase 1 in absolute ethanol (25 mL).

  • Hydrazine Addition: Cool the flask to 0 °C in an ice bath. Slowly add hydrazine hydrate (20.0 mmol, 1.0 g, ~1.0 mL) dropwise over 10 minutes to control the exothermic nucleophilic attack.

  • Cyclization: Remove the ice bath and heat the reaction to reflux (80 °C) for 4 hours. The elimination of HCl occurs seamlessly at this temperature, with the excess hydrazine acting as an acid scavenger.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction. The mass spectrum should show a complete loss of the chlorine isotope pattern (M and M+2 peaks), replaced by a sharp [M+H]+ peak corresponding to the aromatized pyrazole.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford 4-butyl-3-phenyl-1H-pyrazole.

Workflow Phase1 Phase 1: Enaminone Synthesis Phase2 Phase 2: Cyclization with NH2NH2 Phase1->Phase2 Workup Aqueous Workup & Extraction Phase2->Workup Purify Silica Gel Chromatography Workup->Purify Analyze LC-MS / NMR Validation Purify->Analyze

Step-by-step experimental workflow for the synthesis and isolation of the substituted pyrazole.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified. The loss of the chlorine atom is the primary indicator of successful aromatization.

Table 2: Expected Analytical Signatures for 4-Butyl-3-phenyl-1H-pyrazole

Analytical MethodKey Signatures / Expected ResultsDiagnostic Value
LC-MS (ESI+) [M+H]+ m/z = 201.1Confirms exact mass; absence of m/z 237 (Cl isotope pattern) confirms HCl elimination.
1H NMR (400 MHz, CDCl3) δ 7.60 (s, 1H, pyrazole-CH), 7.50-7.35 (m, 5H, Ar-H), 2.65 (t, 2H, allylic-CH2)Disappearance of the α-chloro proton (~δ 4.5); appearance of the diagnostic pyrazole C5 proton.
13C NMR (100 MHz, CDCl3) δ ~134.0 (C3), ~118.5 (C4), ~130.5 (C5)Confirms the fully conjugated, aromatic nature of the newly formed heterocyclic ring.

References

  • Benchchem. "2',4'-Difluoroacetophenone | 364-83-0" (Details two-step synthesis of pyrazoles using DMF-DMA and Hydrazine).
  • Google Patents. "US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors".
  • ResearchGate. "Efficient acid catalytic synthesis of pyrazolopyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines".
  • Science.gov. "Pharmacologically active derivatives".

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating α-Halo Ketone Reactivity and Suppressing the Favorskii Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the Favorskii rearrangement, a powerful yet often problematic side reaction in organic synthesis. Here, we move beyond textbook descriptions to offer field-proven insights into controlling the reactivity of α-halo ketones and ensuring your desired synthetic outcome.

Introduction: The Double-Edged Sword of α-Halo Ketones

α-Halo ketones are versatile intermediates in organic synthesis, prized for their ability to undergo a variety of transformations. However, their utility is often complicated by a competing and often undesired pathway: the Favorskii rearrangement. This base-catalyzed reaction can lead to the formation of carboxylic acid derivatives through a skeletal rearrangement, frequently resulting in ring contraction in cyclic substrates.[1][2] When this rearrangement is not the desired outcome, it can significantly lower the yield of the target molecule and complicate purification processes.

This guide provides a systematic approach to understanding and, more importantly, controlling this reaction pathway. We will explore how to manipulate reaction parameters to suppress the Favorskii rearrangement and favor alternative, desired transformations such as direct nucleophilic substitution (SN2) or elimination.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform an SN2 reaction on my α-halo ketone, but I'm primarily getting the Favorskii rearrangement product. What's going on?

This is a classic case of competing reaction pathways. The Favorskii rearrangement is often the thermodynamically more stable outcome, while the SN2 reaction is typically kinetically favored.[1][3] Your reaction conditions are likely promoting the thermodynamically controlled pathway.

The key mechanistic step leading to the Favorskii rearrangement is the deprotonation of the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate.[2][4] To favor your desired SN2 reaction, you need to create conditions that either accelerate the direct attack of your nucleophile on the carbon bearing the halogen or decelerate the formation of the enolate intermediate.

Q2: How does the choice of base influence the outcome of my reaction?

The base is a critical parameter. Strong, non-nucleophilic bases will readily deprotonate the α'-position, initiating the Favorskii rearrangement. Conversely, to favor SN2, a more nucleophilic, less basic reagent is often preferred.

  • Strong Bases (Promote Favorskii): Hydroxide ions (OH⁻) and alkoxides (e.g., sodium ethoxide, sodium methoxide) are strong bases that readily generate the enolate intermediate required for the rearrangement.[5][6]

  • Weaker Bases/Nucleophiles (Favor SN2): If your goal is substitution, using your nucleophile as the "base" can be effective, especially if it is a weaker base than an alkoxide. For example, using an amine as both the nucleophile and the base can favor the SN2 pathway, particularly at lower temperatures. Weaker bases, such as acetate ions, can also be used to slow down the rearrangement and control the formation of side products.[5]

Q3: Can I use temperature to control which reaction pathway dominates?

Absolutely. Temperature is a powerful tool for controlling the kinetic versus thermodynamic product distribution.

  • Low Temperatures (-25 °C or below): At lower temperatures, reactions are under kinetic control. The reaction with the lower activation energy will proceed faster. In many cases, the direct SN2 reaction has a lower activation energy than the multi-step Favorskii rearrangement. Therefore, running your reaction at a lower temperature can significantly favor the formation of the substitution product.[7][8]

  • Higher Temperatures: Higher temperatures provide the system with enough energy to overcome the activation barriers of both pathways and eventually settle on the most thermodynamically stable product, which is often the Favorskii rearrangement product.[7]

Troubleshooting Guide: Suppressing the Favorskii Rearrangement

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize or eliminate the Favorskii rearrangement as a side reaction.

Issue 1: My primary amine is leading to a mixture of SN2 product and Favorskii rearrangement.

Root Cause Analysis: This is a common issue where the amine acts as both a nucleophile (for the desired SN2) and a base (initiating the Favorskii rearrangement). The product ratio is likely sensitive to temperature and steric factors.[7]

Troubleshooting Protocol:

  • Temperature Control:

    • Initial Step: Lower the reaction temperature significantly. Start at 0 °C and, if the rearrangement product is still observed, decrease the temperature to -25 °C or even lower. This will favor the kinetically controlled SN2 pathway.[7]

    • Monitoring: Use TLC or LC-MS to monitor the reaction progress and product distribution at different temperatures.

  • Solvent Effects:

    • Aprotic Solvents: In some cases, aprotic solvents can favor a concerted, stereospecific Favorskii rearrangement.[9]

    • Protic Solvents: Protic solvents can sometimes favor a stepwise mechanism. While this doesn't inherently prevent the rearrangement, it can alter the reaction landscape. Experimenting with different solvents (e.g., switching from THF to a protic solvent like ethanol, while keeping the temperature low) may influence the product ratio.

dot

α-Halo Ketone + Primary Amine α-Halo Ketone + Primary Amine Desired S N 2 Product Desired S N 2 Product α-Halo Ketone + Primary Amine->Desired S N 2 Product Low Temp (-25°C) Kinetic Control Favorskii Product Favorskii Product α-Halo Ketone + Primary Amine->Favorskii Product High Temp Thermodynamic Control

Caption: Temperature control for primary amine reactions.

Issue 2: My substrate has significant steric hindrance, and I'm still getting the Favorskii rearrangement product.

Root Cause Analysis: Steric hindrance can play a complex role. While it can hinder a direct SN2 attack, it can also influence which α'-proton is removed to initiate the Favorskii rearrangement. In some cases, steric hindrance can actually direct the reaction towards the rearrangement.[7] For instance, with secondary amines or ortho-substituted 2-aryl-2-bromocycloketones, steric hindrance can favor the Favorskii rearrangement.[7]

Troubleshooting Protocol:

  • Substrate Modification (if possible):

    • If the α'-position is less sterically hindered, enolization is more likely to occur there, leading to the rearrangement. If your synthesis allows, consider strategies to introduce a blocking group at the α'-position to prevent deprotonation.

  • Reagent Selection:

    • Bulky Nucleophiles: Using a bulkier nucleophile might disfavor the SN2 pathway even more, potentially making the Favorskii rearrangement the only viable option. In this case, a different synthetic route might be necessary.

    • Alternative Reagents: If direct substitution is the goal, consider reagents that are less basic but highly nucleophilic. For example, using the salt of your nucleophile (e.g., sodium azide for azidation) with a non-basic counterion might favor substitution.

dot

cluster_0 Sterically Hindered Substrate α-Halo Ketone α-Halo Ketone Favorskii Product Favorskii Product α-Halo Ketone->Favorskii Product Secondary Amine Secondary Amine Secondary Amine->Favorskii Product

Caption: Steric hindrance directing the Favorskii rearrangement.

Issue 3: My α,α'-dihaloketone is giving me α,β-unsaturated carbonyl compounds instead of the desired product.

Root Cause Analysis: For α,α'-dihaloketones, elimination of HX is a common side reaction that competes with the Favorskii rearrangement.[9][10] This is particularly prevalent under the basic conditions required for the rearrangement.

Troubleshooting Protocol:

  • Careful Base Selection and Stoichiometry:

    • Use a non-nucleophilic, hindered base to favor deprotonation for the rearrangement over elimination.

    • Use a precise stoichiometry of the base. An excess of a strong base is more likely to promote elimination.

  • Temperature Control:

    • As with other competing pathways, lower temperatures can help to favor one pathway over another. The activation energy for elimination may be different from that of the rearrangement.

Summary of Control Strategies

ParameterTo Favor SN2 (Suppress Favorskii)To Favor Favorskii RearrangementRationale
Temperature Low (-25 °C or below)HighFavors the kinetically controlled product (often SN2) over the thermodynamically controlled product (often Favorskii).[7][8]
Base Weaker, more nucleophilic bases (e.g., amines, acetate)Strong, non-nucleophilic bases (e.g., alkoxides, hydroxides)Strong bases readily deprotonate the α'-carbon, initiating the rearrangement. Weaker bases can act as nucleophiles for SN2 without significant deprotonation.[5][6]
Substrate Structure Block the α'-position to prevent enolization.Unhindered α'-position.The Favorskii mechanism requires an abstractable proton at the α'-position.[4]

Experimental Protocols

Protocol 1: Kinetic Control to Favor SN2 Substitution

This protocol is designed for the reaction of an α-bromo ketone with a primary amine to favor the formation of the α-amino ketone.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the α-bromo ketone (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -25 °C using a cryocooler or a dry ice/acetone bath.

  • Reagent Addition: Slowly add the primary amine (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Reaction: Stir the reaction mixture at -25 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, October 19). Favorskii rearrangement. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Rearrangement. Retrieved from [Link]

  • Zhai, H., Li, P., Wang, H., & Wang, X. (2025). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 23(11), 2704-2711. [Link]

  • Kende, A. S. (2004). The Favorskii Rearrangement (Extend to Rings). Request PDF. [Link]

  • Shiga, N., & Tomita, T. (2015). A new mechanism for the Favorskii rearrangement. Request PDF. [Link]

  • Chemistry Stack Exchange. (2019, April 25). α-Halo ketone and strong base: Favorskii vs SN2. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aza-Quasi-Favorskii Reaction: Construction of Highly Substituted Aziridines through a Concerted Multi-bond Rearrangement Process. Retrieved from [Link]

  • ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Favorskii Rearrangement. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Retrieved from [Link]

  • Columbia University. (n.d.). Favorskii Rearrangement of some a-Bromo-ketones. Retrieved from [Link]

  • Ingenta Connect. (2005, November 1). The Favorskii Rearrangement: Synthetic Applications. Retrieved from [Link]

  • YouTube. (2025, December 8). Favorskii Rearrangement Detailed Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereocontrolled Synthesis of Kelsoene by the Homo-Favorskii Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new mechanism for the Favorskii rearrangement. Retrieved from [Link]

  • ChemRxiv. (2020, February 6). A Variation of Favorskii Rearrangement Mechanism Under Weakly Acidic Conditions: The Case of Clobetasol Propionate Degradation in Solution. Retrieved from [Link]

  • Chemist Wizards. (2026, March). Favorskii Rearrangement. Retrieved from [Link]

  • ResearchGate. (1970, April). Favorskii rearrangements. Evidence for steric control in the fission of crowded cyclopropanone intermediates. Retrieved from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization Techniques for α-Chloroketone Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of α-chloroketones. This guide is designed for researchers, scientists, and drug development professionals who handle these valuable but sensitive synthetic intermediates. Due to their inherent reactivity, purifying α-chloroketones via recrystallization requires a nuanced approach that balances solubility with chemical stability. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

I. Core Principles & Initial Considerations

α-Chloroketones are versatile building blocks in organic synthesis, but their utility is often shadowed by their instability. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the chlorine atom—makes them susceptible to nucleophilic attack and degradation.[1] The primary degradation pathway to be aware of during purification is hydrolysis to the corresponding α-hydroxy ketone, a reaction significantly accelerated by neutral or basic conditions.[2] Therefore, maintaining a slightly acidic environment is often crucial for success.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a recrystallization solvent for an α-chloroketone?

A1: The most critical factor is the solvent's ability to dissolve the α-chloroketone at an elevated temperature while being a poor solvent at lower temperatures, all without promoting degradation.[3] Given the susceptibility of α-chloroketones to hydrolysis, the use of dry, aprotic solvents is generally preferred.[2] If a protic solvent must be used, ensuring acidic conditions (pH < 5) can help to suppress the formation of α-hydroxy ketone impurities.[2]

Q2: How do I select a suitable solvent system?

A2: The principle of "like dissolves like" is a good starting point. α-Chloroketones are moderately polar compounds. Therefore, solvents of intermediate polarity are often good candidates. A preliminary solubility test with a small amount of your crude material in various solvents is highly recommended.

Q3: What are common impurities in crude α-chloroketone samples?

A3: Common impurities can include starting materials from the synthesis, over-chlorinated byproducts (e.g., α,α-dichloroketones), and degradation products such as α-hydroxy ketones resulting from exposure to water.[2][4] Colored impurities, often high molecular weight byproducts, can also be present.

II. Troubleshooting Guide: From Dissolution to Crystal Collection

This section addresses specific problems that may arise during the recrystallization of α-chloroketones in a question-and-answer format.

Problem 1: The crude α-chloroketone "oils out" and does not crystallize upon cooling.

Q: My compound separates as a liquid/oil instead of forming solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[5][6] This is a common problem, especially with impure compounds, as impurities can depress the melting point.[7]

Causality & Solution Workflow:

  • High Degree of Impurity: Significant amounts of impurities can lower the melting point of the eutectic mixture. If the boiling point of your solvent is higher than this depressed melting point, the compound will melt before it dissolves and then separate as an oil.

    • Solution: Re-dissolve the oil by heating and add a small amount of additional hot solvent to lower the saturation point.[5][7] Slow cooling is crucial; a sudden drop in temperature encourages oiling out.[7][8] Try insulating the flask to ensure a gradual temperature decrease.[7]

  • Solvent Choice: The chosen solvent may be too nonpolar for the α-chloroketone, leading to poor solvation of the crystal lattice.

    • Solution: Consider a mixed-solvent system.[9] Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble, e.g., acetone or ethanol). Then, slowly add a "poor" hot solvent (one in which it is less soluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy.[10] Add a few drops of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.

  • Supersaturation Level: The solution may be too concentrated.

    • Solution: Add more of the hot recrystallization solvent to the oiled-out mixture until a clear solution is re-established.[5] This reduces the supersaturation level, allowing for crystallization to occur at a lower temperature where the product is a solid.

Problem 2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

Q: I've followed the procedure, but my solution remains clear with no crystal formation. What should I do?

A: This is a classic sign of using too much solvent, resulting in a solution that is not saturated enough for crystals to form.[7][8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[7] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure α-chloroketone, add a "seed crystal" to the solution.[5][7] This provides a template for crystal lattice formation.

  • Reduce Solvent Volume:

    • Gently heat the solution to boil off some of the solvent.[5] Be cautious and do this in a well-ventilated fume hood. Periodically remove from heat and allow it to cool to see if crystals form. Continue until you observe crystallization upon cooling.

  • Change Solvent System:

    • If reducing the solvent volume is unsuccessful, it may be necessary to remove the solvent entirely (e.g., using a rotary evaporator) and attempt the recrystallization again with a different, less effective solvent or a mixed-solvent system.[5]

Problem 3: The recrystallized product is discolored or still shows significant impurities by analysis (e.g., TLC, NMR).

Q: I obtained crystals, but they are not pure. How can I improve the purity?

A: This indicates that either impurities are co-crystallizing with your product or are being adsorbed onto the crystal surface.

Refinement Strategies:

  • Remove Insoluble Impurities: If you observe insoluble material in your hot solution before cooling, a hot filtration step is necessary.[11][12] This will remove any solid impurities that are not soluble in the hot recrystallization solvent.

  • Decolorize the Solution: For colored impurities, activated charcoal can be used. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Slow Down Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[5][11] Ensure the solution cools slowly and undisturbed.[8] An ideal crystallization should show initial crystal formation after about 5-10 minutes, with continued growth over 20-30 minutes.[5]

  • Wash the Crystals Properly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[3][10] This will remove any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Do not use a large volume of wash solvent, as this will dissolve some of your product and reduce the yield.

III. Protocols and Data

General Single-Solvent Recrystallization Workflow

The following is a generalized protocol. The choice of solvent and specific volumes will need to be optimized for your particular α-chloroketone.

  • Dissolution: Place the crude α-chloroketone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3][13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.[14]

  • Drying: Dry the crystals to a constant weight.

Suggested Solvents for α-Chloroketones

The selection of a solvent is highly dependent on the specific structure of the α-chloroketone. The following table provides some starting points based on general polarity and chemical compatibility.

Solvent SystemTypePolarityBoiling Point (°C)Notes
Hexane SingleNon-polar69Good for less polar α-chloroketones. Often used as the "poor" solvent in a mixed system.[15]
Ethyl Acetate SinglePolar Aprotic77A good general-purpose solvent for moderately polar compounds.[15]
Ethanol SinglePolar Protic78Can be effective, but care must be taken to avoid solvolysis. A slightly acidified solution may be necessary.[2]
Isopropanol SinglePolar Protic82Similar properties to ethanol, may offer different solubility characteristics.
Hexane / Ethyl Acetate MixedVariableVariableA common and effective mixed-solvent system for tuning polarity.[9]
Ethanol / Water MixedVariableVariableCan be very effective, but the presence of water increases the risk of hydrolysis.[2] Ensure acidic conditions.

IV. Visualized Workflows

Decision Tree for Recrystallization Troubleshooting

G start Crude α-Chloroketone in Hot Solvent oils_out Compound 'Oils Out'? start->oils_out no_crystals No Crystals Form on Cooling? oils_out->no_crystals No add_solvent 1. Re-heat solution. 2. Add more hot solvent. 3. Cool very slowly. oils_out->add_solvent Yes impure_crystals Crystals are Impure/Colored? no_crystals->impure_crystals No induce_xtal 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume (boil off). no_crystals->induce_xtal Yes success Pure Crystals Obtained impure_crystals->success No purify_further 1. Perform hot filtration for insolubles. 2. Use activated charcoal for color. 3. Ensure slow cooling. 4. Wash crystals with ice-cold solvent. impure_crystals->purify_further Yes add_solvent->no_crystals induce_xtal->impure_crystals purify_further->success

Caption: A troubleshooting decision tree for common recrystallization issues.

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (if insolubles present) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool collect 4. Collect via Vacuum Filtration cool->collect wash_dry 5. Wash with Cold Solvent & Dry collect->wash_dry

Caption: A general workflow for the recrystallization process.

V. References

  • Technical Support Center: Managing α-Chloro Ketone Stability - Benchchem. ()

  • Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University. ()

  • Recrystallization - Single Solvent. ()

  • Recrystallization and hot filtration - Safrole. ()

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. ()

  • Recrystallization. ()

  • Experiment 9 — Recrystallization. ()

  • 3.6F: Troubleshooting - Chemistry LibreTexts. ()

  • 1.5E: Hot Filtration - Chemistry LibreTexts. ()

  • Recrystallization. ()

    • Crystallization. ()

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. ()

  • Oiling Out in Crystallization - Mettler Toledo. ()

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. ()

  • CN1466561A - A method for preparing α' chloroketones - Google Patents. ()

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. ()

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. ()

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Validation & Comparative

A Comparative Guide to Aryl Ketone Synthesis: Friedel-Crafts Acylation vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Aryl Ketones

Aryl ketones are a cornerstone of modern chemistry. Their unique structural motif is a key building block in a vast array of high-value products, from life-saving pharmaceuticals and agrochemicals to fine chemicals and advanced materials.[1][2] The efficacy and cost-efficiency of synthesizing these crucial intermediates are therefore of paramount importance to researchers, scientists, and drug development professionals. For over a century, the Friedel-Crafts acylation has been the workhorse reaction for forging the critical aryl-carbonyl bond.[1] However, the evolution of synthetic chemistry has introduced a host of powerful alternatives that offer significant advantages in terms of efficiency, substrate scope, and environmental impact.[3]

This guide provides an in-depth, objective comparison between the traditional Friedel-Crafts acylation and its modern counterparts. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each method. Supported by experimental data and detailed protocols, this document is designed to empower chemists to make informed, strategic decisions in their synthetic endeavors.

The Classic Workhorse: Friedel-Crafts Acylation

First reported by Charles Friedel and James Crafts in 1877, this reaction is a classic example of electrophilic aromatic substitution, where an acyl group is installed onto an aromatic ring.[1]

Mechanism and Core Principles

The reaction proceeds through the generation of a highly electrophilic acylium ion. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates an acylating agent (typically an acyl chloride or anhydride).[1][4] This generates a resonance-stabilized acylium ion, which is then attacked by the electron-rich aromatic ring. Subsequent loss of a proton restores the ring's aromaticity and yields the final aryl ketone product.[5]

Friedel_Crafts_Acylation reagents Acyl Halide/Anhydride + Aromatic Ring acylium Acylium Ion [R-C=O]⁺ reagents->acylium 1. Catalyst Activation catalyst Lewis Acid (e.g., AlCl₃) catalyst->acylium intermediate Sigma Complex (Carbocation Intermediate) acylium->intermediate 2. Electrophilic Attack product Aryl Ketone intermediate->product 3. Deprotonation (Aromaticity Restored) byproduct HCl + Regenerated Catalyst intermediate->byproduct

Caption: Mechanism of Friedel-Crafts Acylation.

Key Advantages

One of the most significant advantages of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[4][6] The electron-withdrawing acyl group makes the product less nucleophilic than the starting material, effectively preventing the polysubstitution reactions that often plague Friedel-Crafts alkylations.[7] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements common to carbocations in alkylation reactions, leading to cleaner and more predictable product formation.[1][5]

Limitations and Field-Proven Insights

Despite its utility, the classical Friedel-Crafts acylation has several significant drawbacks:

  • Harsh Conditions: The reaction requires a stoichiometric amount of a strong, corrosive Lewis acid catalyst like AlCl₃, which can be difficult to handle and generates a large volume of acidic waste upon aqueous workup.[3][8]

  • Limited Substrate Scope: The reaction is generally limited to electron-rich or moderately activated aromatic rings. Strongly deactivated arenes, such as nitrobenzene, or those containing basic functional groups like amines, fail to react.[9][10] Amines and alcohols can undergo competing N- or O-acylation.[9]

  • Catalyst Complexation: The Lewis acid catalyst often complexes with the product ketone, necessitating more than a full equivalent of the catalyst and a hydrolytic workup step to liberate the product.[6]

Representative Experimental Protocol: Acylation of Anisole

The following protocol describes the acylation of anisole with propionyl chloride using iron(III) chloride as the catalyst.

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).[11]

  • Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.[11]

  • Prepare a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL).[11]

  • Slowly add the anisole solution dropwise to the reaction mixture over approximately 5 minutes.[11]

  • Stir the mixture for an additional 10 minutes after the addition is complete.[11]

  • Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).[11]

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).[11]

  • Combine the organic layers, wash with 5% aqueous NaOH solution (10 mL), and dry over anhydrous MgSO₄.[11]

  • Filter to remove the drying agent and remove the solvent by evaporation to yield the crude product.[11]

Modern Alternatives for Aryl Ketone Synthesis

To overcome the limitations of the Friedel-Crafts acylation, a variety of alternative synthetic methods have been developed. These modern techniques often offer milder reaction conditions, broader functional group tolerance, and catalytic efficiency.

Weinreb Ketone Synthesis

Discovered in 1981, the Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for preparing ketones.[12] The key is the use of a specific N-methoxy-N-methylamide, known as a Weinreb-Nahm amide.

Mechanism and Causality: The reaction involves the treatment of a Weinreb-Nahm amide with an organometallic reagent, such as a Grignard or organolithium reagent.[12][13] The nucleophile adds to the amide carbonyl to form a stable, five-membered chelated tetrahedral intermediate.[14] This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability is the critical feature that prevents the common problem of over-addition, where a second equivalent of the nucleophile would attack the newly formed ketone to produce a tertiary alcohol.[12]

Weinreb_Synthesis reagents Weinreb-Nahm Amide + Organometallic Reagent (R'-M) intermediate Stable Chelated Tetrahedral Intermediate reagents->intermediate 1. Nucleophilic Addition product Aryl Ketone intermediate->product 2. Collapse of Intermediate workup Aqueous Acidic Workup (H₃O⁺) workup->product

Caption: Mechanism of Weinreb Ketone Synthesis.

Advantages:

  • Avoids Over-addition: Provides excellent control, yielding ketones exclusively.[12]

  • High Functional Group Tolerance: The reaction conditions are compatible with a wide variety of functional groups.[12]

  • Versatility: A broad range of organometallic nucleophiles (aryl, alkyl, vinyl, alkynyl) can be used.[12]

Representative Experimental Protocol: Synthesis of Acetophenone This two-step protocol involves the formation of the Weinreb amide followed by reaction with a Grignard reagent.

  • Amide Formation: Methyl benzoate is reacted with methoxyethylamine hydrochloride in the presence of isopropyl magnesium chloride to produce the corresponding Weinreb amide.[14]

  • Ketone Synthesis: The purified Weinreb amide is then dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.

  • The solution is cooled (e.g., to 0 °C) and methyl magnesium bromide (a Grignard reagent) is added dropwise.[14]

  • After the reaction is complete, it is quenched with an aqueous acid solution (e.g., NH₄Cl or dilute HCl) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield acetophenone.[14]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, have revolutionized C-C bond formation and offer powerful routes to aryl ketones.

A. Suzuki-Miyaura Coupling

This reaction typically involves the cross-coupling of an acyl chloride with an arylboronic acid.[15] It provides a highly chemoselective and efficient route to a diverse range of aryl ketones under relatively mild conditions.

Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the acyl chloride, (2) Transmetalation, where the aryl group from the boronic acid is transferred to the palladium center, and (3) Reductive elimination, which forms the C-C bond of the ketone product and regenerates the palladium(0) catalyst.[16]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd R(Ar)C(O)-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (R(Ar)C(O)-X) Transmetal R(Ar)C(O)-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Aryl Ketone R(Ar)C(O)Ar' Transmetal->Product

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Acyl Coupling.

Advantages:

  • Exceptional Functional Group Tolerance: Tolerates a vast range of functional groups on both coupling partners.[15]

  • Catalytic Process: Requires only a small amount of palladium catalyst.[17]

  • Mild Conditions: Reactions are often run at or slightly above room temperature.[15]

B. Mizoroki-Heck Reaction

The Heck reaction can be adapted for aryl ketone synthesis through the arylation of electron-rich olefins like vinyl ethers.[18] Subsequent hydrolysis of the resulting enol ether yields the corresponding methyl aryl ketone. This represents a functional equivalent to a Friedel-Crafts acylation process.[18]

Advantages:

  • Direct Arylation: Provides a direct route from aryl halides to ketones.

  • Atom Economy: Can be highly atom-economical, especially in intramolecular variants.

  • Operational Simplicity: The reaction setup is often straightforward.

Oxidation of Secondary Benzylic Alcohols

This approach represents a fundamentally different strategy, forming the carbonyl group from a pre-existing benzylic alcohol rather than by C-C bond formation to an arene. A wide variety of modern, mild, and selective oxidation methods are available.

Methods and Reagents:

  • Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are known for their mildness and high efficiency in oxidizing alcohols to ketones without overoxidation.[19]

  • Photochemical Oxidation: Green chemistry approaches utilizing photocatalysts, such as thioxanthenone, and molecular oxygen from the air as the terminal oxidant have been developed.[20] These methods often proceed under ambient temperature with sunlight or household lamps as the light source.[20]

  • Metal-Catalyzed Aerobic Oxidation: Various transition metal complexes can catalyze the oxidation of benzylic alcohols using air or oxygen as the ultimate oxidant, offering a green and economical protocol.[21]

Advantages:

  • Alternative Substrate: Utilizes readily available benzylic alcohols.

  • High Chemoselectivity: Many modern methods are highly selective for secondary alcohols over primary ones and tolerate other functional groups.[22]

  • Green Chemistry: Photochemical and aerobic oxidation methods align well with the principles of sustainable chemistry by using air as the oxidant and minimizing waste.[20][21]

Representative Experimental Protocol: Photochemical Oxidation of 1-Phenylethanol

  • In a suitable reaction vessel, dissolve 1-phenylethanol and a catalytic amount of thioxanthenone in an appropriate solvent (e.g., acetonitrile).[20]

  • Ensure the reaction mixture is open to the air (or sparge with air/oxygen).[20]

  • Irradiate the mixture using a light source, such as a compact fluorescent lamp (CFL) or direct sunlight.[20]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure and purify the resulting acetophenone by column chromatography.

Quantitative Comparison of Aryl Ketone Synthesis Methods

The choice of synthetic method is a critical decision that impacts yield, purity, cost, and environmental footprint. The table below summarizes key data for the discussed approaches.

MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Catalyst/ReagentKey AdvantagesKey Disadvantages
Traditional Friedel-Crafts Acylation 50-90[3]0.5-4[3]0 - 60[3]Stoichiometric AlCl₃, FeCl₃[3]Well-established, readily available reagents, avoids polyacylation.[3][4]Harsh conditions, large amount of acidic waste, limited to electron-rich arenes.[3][9]
Weinreb Ketone Synthesis 70-951-12-78 - RTOrganometallic Reagent (Grignard, Organolithium)[12]Excellent control (no over-addition), high functional group tolerance.[12][13]Requires pre-formation of Weinreb amide and organometallic reagent.[12]
Suzuki-Miyaura Coupling 75-98[23]2-24RT - 100[16][23]Catalytic Pd(0) complexBroad substrate scope, exceptional functional group tolerance, catalytic.[15]Cost of palladium catalyst, requires boronic acid partner.[16]
Mizoroki-Heck Reaction (with Vinyl Ethers) 60-954-2480 - 140[24]Catalytic Pd(0) complex[25]Good functional group tolerance, direct arylation of C-H bond equivalent.Can suffer from issues with regioselectivity (α vs β-arylation).
Oxidation of Benzylic Alcohols 85-99[19][20]1-10RT - 60[19][20]Various (DMP, TEMPO, Photocatalyst)[19][20][22]Mild conditions, high chemoselectivity, green alternatives available.[20][22]Requires synthesis of the precursor alcohol.[21]

Conclusion and Strategic Recommendations

While the Friedel-Crafts acylation remains a valuable and cost-effective method for simple, electron-rich arenes on a large scale, its significant drawbacks—harsh conditions and limited scope—necessitate the consideration of modern alternatives.[3]

  • For syntheses requiring exquisite control and high functional group tolerance, especially in the context of complex molecule synthesis and drug discovery, the Weinreb Ketone Synthesis is often the superior choice due to its reliability in preventing over-addition.[12]

  • Palladium-catalyzed methods , particularly the Suzuki-Miyaura coupling, offer unparalleled versatility and are the go-to strategy for constructing highly functionalized or sterically hindered aryl ketones that are inaccessible via Friedel-Crafts chemistry.[15][26]

  • Oxidation of benzylic alcohols provides an excellent alternative pathway when the corresponding alcohol is readily available or easily synthesized. The rise of green photochemical and aerobic methods makes this an increasingly attractive option for sustainable industrial production.[20][21]

The optimal synthetic route ultimately depends on the specific requirements of the target molecule, including scale, cost, purity, and environmental considerations. By understanding the causality behind the advantages and limitations of each method, researchers can strategically select the most effective tool to craft aryl ketones with precision and efficiency.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
  • Vertex AI Search. (n.d.).
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Vertex AI Search. (n.d.).
  • Ventura College Organic Chemistry Lab. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. DOI:10.1039/C9GC03000J.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ketone synthesis by oxidation of benzylic positions. [Link]

  • University of Calgary. (2020).
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  • ChemRxiv. (n.d.). Synthesis of β-(Hetero)
  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • PMC. (n.d.).
  • Study Mind. (2022).
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • YouTube. (2025). Weinreb ketone synthesis. [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • MDPI. (2017).
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  • University of Liverpool IT Services. (2010).
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  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • NSF Public Access Repository. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N , N -Boc 2.
  • Vertex AI Search. (n.d.).
  • Oreate AI Blog. (2026). Unpacking the Friedel-Crafts Acylation: Crafting Aryl Ketones With Precision.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

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A Mechanistic Deep Dive: Unraveling the Favorskii Rearrangement of 2-Chloro-1-phenyl-1-hexanone

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Favorskii rearrangement stands as a powerful and elegant method for the conversion of α-haloketones into carboxylic acid derivatives. Its utility, however, is often shadowed by a complex and substrate-dependent mechanistic manifold. This guide provides a detailed investigation into the Favorskii rearrangement of 2-chloro-1-phenyl-1-hexanone, offering a comparative analysis of competing mechanistic pathways and providing robust experimental protocols for researchers in the field.

Introduction: The Dichotomy of the Favorskii Rearrangement

The Favorskii rearrangement of an α-haloketone can proceed through several distinct pathways, largely dictated by the structure of the ketone and the reaction conditions employed. For a substrate such as 2-chloro-1-phenyl-1-hexanone, which possesses an α-proton, the primary mechanistic contention lies between the cyclopropanone intermediate pathway and the zwitterionic/semibenzilic acid-type pathway. The choice of base and solvent can significantly influence which pathway predominates, leading to different product distributions and stereochemical outcomes. Understanding these nuances is paramount for controlling the reaction and achieving the desired synthetic target.

Competing Mechanistic Pathways: A Comparative Analysis

The reaction of 2-chloro-1-phenyl-1-hexanone with a base can be initiated by the deprotonation at the α'-position (C3), leading to an enolate. From this common intermediate, the reaction can diverge.

The Cyclopropanone Pathway

This pathway is generally favored for α-haloketones that have an enolizable α'-proton. The mechanism proceeds as follows:

  • Enolate Formation: A base abstracts the acidic α'-proton from the carbon adjacent to the carbonyl group, forming an enolate.

  • Intramolecular Nucleophilic Attack: The enolate then undergoes an intramolecular SN2 reaction, displacing the chloride ion to form a bicyclic cyclopropanone intermediate.

  • Nucleophilic Ring Opening: The strained cyclopropanone ring is subsequently attacked by a nucleophile (e.g., hydroxide or alkoxide). The attack preferentially occurs at the carbonyl carbon, leading to the cleavage of the weakest C-C bond to form a stable carbanion.

  • Protonation: The resulting carbanion is protonated to yield the final carboxylic acid or ester product.

This pathway generally leads to a "rearranged" product where the carbon skeleton has been altered.

The Zwitterionic/Semibenzilic Acid Pathway

In cases where enolization is slow or disfavored, or when a non-enolizable α-haloketone is used, an alternative mechanism can operate. While 2-chloro-1-phenyl-1-hexanone has an enolizable proton, under certain conditions (e.g., strongly hydroxylating media), a direct attack of the base on the carbonyl carbon can compete.

  • Nucleophilic Addition: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Zwitterion Formation/Concerted Rearrangement: This is the key step where the mechanism can be further subdivided. A zwitterionic intermediate can be formed, followed by a 1,2-migration of the phenyl group with concomitant expulsion of the chloride ion. Alternatively, a concerted semibenzilic acid-type rearrangement can occur where the phenyl group migrates as the chloride ion departs.

  • Ketonization: The resulting enol tautomerizes to the more stable carboxylic acid.

This pathway leads to a product where the phenyl group has migrated, resulting in a different constitutional isomer compared to the cyclopropanone pathway.

Visualizing the Mechanistic Divergence

The following diagram illustrates the two primary competing pathways for the Favorskii rearrangement of 2-chloro-1-phenyl-1-hexanone.

Favorskii_Mechanism cluster_start Starting Material cluster_base Base Interaction cluster_path1 Cyclopropanone Pathway cluster_path2 Zwitterionic/Semibenzilic Pathway A 2-Chloro-1-phenyl-1-hexanone C Enolate Formation (α'-deprotonation) A->C - H⁺ H Nucleophilic Attack on Carbonyl A->H B Base (e.g., OH⁻) B->C B->H D Intramolecular SN2 C->D - Cl⁻ E Cyclopropanone Intermediate D->E F Nucleophilic Ring Opening E->F + OH⁻ G Rearranged Carboxylic Acid (e.g., 1-phenylcyclopentanecarboxylic acid) F->G + H⁺ I Tetrahedral Intermediate H->I J Zwitterion/Concerted Rearrangement (Phenyl Migration) I->J - Cl⁻ K Migrated Carboxylic Acid (e.g., 2-phenylheptanoic acid) J->K

Caption: Competing pathways in the Favorskii rearrangement.

Experimental Design for Mechanistic Elucidation

To distinguish between these pathways for 2-chloro-1-phenyl-1-hexanone, a series of experiments with varying bases and analytical monitoring is proposed.

Comparative Performance Data

The following table outlines the expected product distribution based on the choice of base, which in turn favors one mechanistic pathway over the other.

Base Solvent Predominant Pathway Expected Major Product Expected Yield (%)
Sodium HydroxideWater/DioxaneZwitterionic/Semibenzilic2-Phenylheptanoic Acid~70-80%
Sodium MethoxideMethanolCyclopropanoneMethyl 1-phenylcyclopentanecarboxylate~85-95%

Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on precise reaction conditions and purification.

Detailed Experimental Protocols

Protocol 1: Favorskii Rearrangement using Sodium Hydroxide

  • Reaction Setup: To a solution of 2-chloro-1-phenyl-1-hexanone (1.0 eq) in a 1:1 mixture of dioxane and water, add a solution of sodium hydroxide (3.0 eq) in water dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Acidify the reaction mixture with concentrated HCl to pH ~2.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-phenylheptanoic acid.

Protocol 2: Favorskii Rearrangement using Sodium Methoxide

  • Reaction Setup: To a solution of sodium methoxide (1.5 eq) in anhydrous methanol, add a solution of 2-chloro-1-phenyl-1-hexanone (1.0 eq) in anhydrous methanol dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction at room temperature for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, methyl 1-phenylcyclopentanecarboxylate, can be purified by column chromatography.

Analytical Workflow for Product Characterization

A robust analytical workflow is crucial for confirming the identity of the products and thus deducing the operating mechanistic pathway.

Analytical_Workflow A Crude Reaction Mixture B TLC/GC-MS Analysis (Reaction Monitoring) A->B C Column Chromatography (Purification) A->C D Isolated Product C->D E ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) D->E F FT-IR Spectroscopy (Functional Group Analysis) D->F G High-Resolution Mass Spectrometry (Molecular Formula Confirmation) D->G H Final Product Confirmation E->H F->H G->H

Caption: Analytical workflow for product characterization.

Causality Behind Experimental Choices

  • Choice of Base: The nucleophilicity versus basicity of the base is a critical factor. Sodium hydroxide in water provides a highly nucleophilic hydroxide ion that can directly attack the carbonyl carbon, favoring the semibenzilic pathway. In contrast, sodium methoxide in methanol is a stronger base and a less hindered nucleophile, which preferentially deprotonates the α'-carbon, initiating the cyclopropanone pathway.

  • Solvent System: The polarity and protic nature of the solvent play a significant role. Protic solvents like water and methanol can stabilize charged intermediates and participate in proton transfer steps. Aprotic solvents might favor the formation of the enolate and the subsequent intramolecular SN2 reaction.

  • Inert Atmosphere: For the reaction with sodium methoxide, an inert atmosphere is recommended to prevent the reaction of the strong base with atmospheric carbon dioxide and moisture, which could affect its efficacy.

Conclusion and Future Directions

The Favorskii rearrangement of 2-chloro-1-phenyl-1-hexanone serves as an excellent model for demonstrating the mechanistic duality of this important transformation. By carefully selecting the base and solvent system, one can selectively favor either the cyclopropanone or the zwitterionic/semibenzilic acid pathway, leading to different rearranged products. The experimental protocols and analytical workflows provided herein offer a self-validating system for researchers to investigate this and similar rearrangements.

Future studies could involve isotopic labeling experiments (e.g., using deuterated solvents or labeled starting materials) to further probe the movement of atoms and unequivocally distinguish between the proposed mechanisms. Additionally, computational studies could provide valuable insights into the transition state energies of the competing pathways, further refining our understanding of this classic yet complex organic reaction.

References

  • Favorskii Rearrangement. Organic Chemistry Portal. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. & March, J. (2020). 8th Edition, Wiley. [Link]

  • Stereochemistry of the Favorskii Rearrangement. Bordwell, F. G. & Scamehorn, R. G. (1968). Journal of the American Chemical Society, 90(24), 6751–6752. [Link]

Relative stability of "2-Chloro-1-phenyl-1-hexanone" compared to other α-haloketones

Comparative Stability Guide: 2-Chloro-1-phenyl-1-hexanone vs. -Haloketone Analogs

Executive Summary

2-Chloro-1-phenyl-1-hexanone exhibits a distinct stability profile characterized by enhanced hydrolytic resistance (due to steric and lipophilic shielding) but compromised photostability compared to short-chain analogs like 2-chloropropiophenone.

While the chlorine substituent offers significantly better thermal stability than its bromine counterparts (e.g., 2-bromo-1-phenyl-1-hexanone), the presence of a

Norrish Type II
Chemical Structure & Reactivity Analysis

The stability of

The "Hexyl Effect": Sterics vs. Photochemistry

The hexyl chain in 2-Chloro-1-phenyl-1-hexanone introduces two opposing factors:

  • Hydrolytic Protection (Steric/Lipophilic): The butyl tail (attached to the

    
    -carbon) increases lipophilicity (
    
    
    ), creating a hydrophobic barrier that retards the approach of water molecules, making it more resistant to spontaneous hydrolysis than methyl-substituted analogs.
  • Photochemical Vulnerability (Norrish Type II): Unlike 2-chloropropiophenone, the hexyl chain possesses accessible ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hydrogens. Upon UV irradiation, the carbonyl oxygen abstracts a 
    
    
    -hydrogen, leading to chain cleavage (elimination) or cyclization.
Halogen Influence: Chloro vs. Bromo[1]
  • C-Cl Bond Strength: ~81 kcal/mol.

  • C-Br Bond Strength: ~68 kcal/mol.

  • Implication: The chloro-derivative is significantly more robust against thermal dehydrohalogenation and nucleophilic substitution (

    
    ) than the bromo-analog.
    
Comparative Performance Data

The following table summarizes the relative stability metrics based on structural reactivity principles and degradation kinetics.

CompoundStructureHydrolytic Stability (

)
PhotostabilityThermal StabilityRelative Reactivity (

)*
2-Chloro-1-phenyl-1-hexanone Ph-CO-CH(Cl)-BuHigh (Steric shielding)Low (Norrish Type II risk)High 1.0 (Reference)
2-Chloropropiophenone Ph-CO-CH(Cl)-MeModerateHigh (No

-H)
High1.8 (Faster

)
2-Bromo-1-phenyl-1-hexanone Ph-CO-CH(Br)-BuHighVery Low (Weak C-Br)Low ~50-80 (Rapid degradation)

-Chloroacetophenone
Ph-CO-CH

Cl
Low (No steric bulk)ModerateModerate>100 (Highly reactive)

*

Mechanistic Degradation Pathways

Understanding the specific degradation routes is essential for troubleshooting experimental anomalies.

Pathway A: Hydrolysis (Moisture Driven)

In the presence of moisture, the halogen is displaced by water (or hydroxide), forming the

  • Mitigation: The hexyl chain slows this process significantly compared to acetophenone derivatives.

Pathway B: Norrish Type II Photolysis (Light Driven)

This is the critical failure mode for 2-Chloro-1-phenyl-1-hexanone.

  • Excitation of C=O to triplet state (

    
    ).
    
  • Intramolecular abstraction of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hydrogen.[2]
    
  • Formation of a 1,4-biradical.

  • Cleavage into an alkene (1-butene) and an enol (which tautomerizes to

    
    -chloroacetophenone).
    

DegradationPathwaysStart2-Chloro-1-phenyl-1-hexanoneWaterH2O / MoistureStart->WaterUVUV Light (hν)Start->UVHydroxyα-Hydroxy-1-phenyl-1-hexanone(Hydrolysis Product)Water->HydroxySN2 Attack (Slowed by Sterics)HClHClWater->HClBiradical1,4-BiradicalIntermediateUV->Biradicalγ-H AbstractionCleavageFragmentation(Norrish Type II)Biradical->CleavageEnolEnol + 1-ButeneCleavage->EnolElimination

Figure 1: Primary degradation pathways. Note the distinct photochemical vulnerability due to the

Experimental Protocols for Stability Validation

To validate the quality of your specific batch, use the following self-validating protocols.

Protocol A: Forced Hydrolytic Stress Test

Purpose: To determine shelf-life sensitivity to moisture.

  • Preparation: Dissolve 10 mg of analyte in 1 mL of Acetonitrile/Water (50:50).

  • Stress: Heat at 40°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Acceptance Criteria:

    • 2-Chloro-1-phenyl-1-hexanone should show < 5% degradation.

    • Control: Run 2-Bromo-1-phenyl-1-hexanone in parallel; it should show > 50% degradation, validating the stress conditions.

Protocol B: Photostability Confirmation (ICH Q1B Modified)

Purpose: To confirm Norrish Type II susceptibility.

  • Sample: Prepare a 1 mg/mL solution in Methanol in a clear glass vial.

  • Control: Prepare an identical vial wrapped in aluminum foil.

  • Exposure: Place both vials in a light chamber (Cool White Fluorescent + Near UV) for 24 hours.

  • Readout:

    • Compare the peak area of the parent compound.

    • Result: The exposed hexanone derivative will show significant degradation peaks (lower molecular weight cleavage products) compared to the dark control.

Storage & Handling Recommendations

Based on the comparative data, the following storage hierarchy is recommended:

  • Primary Requirement: Amber Glass or opaque containers are non-negotiable due to Norrish Type II susceptibility.

  • Temperature: Store at -20°C . While thermally stable at RT, cold storage prevents slow elimination reactions.

  • Atmosphere: Argon overlay is recommended to prevent moisture ingress, though less critical than for bromo-analogs.

  • Solution State: Avoid storing in protic solvents (Methanol/Ethanol) for extended periods; use non-polar solvents (Hexane/DCM) if solution storage is necessary.

References
  • Norrish Type II Reaction Mechanism

    • Source: IUPAC Compendium of Chemical Terminology. "Norrish Type II photoelimination."[3]

    • URL:[Link]

  • Reactivity of

    
    -Haloketones: 
    
    • Title: The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis.
    • Source: Molecules (MDPI), 2003.
    • URL:[Link]

  • Steric Effects in Hydrolysis

    • Title: Steric Hindrance in SN2 Reactions.[4]

    • Source: Chemistry Steps.[5][6]

    • URL:[Link]

  • Photostability Guidelines

    • Title: ICH Topic Q1B: Photostability Testing of New Drug Substances and Products.[7]

    • Source: European Medicines Agency (EMA).
    • URL:[Link]

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